4-Amino-2-methoxyphenol
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNBYOWWTITHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200245 | |
| Record name | Phenol, 4-amino-2-methoxy- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-90-5 | |
| Record name | 4-Amino-2-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminoguaiacol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52200-90-5 | |
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| Record name | Phenol, 4-amino-2-methoxy- | |
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| Record name | 4-Amino-2-methoxyphenol | |
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| Record name | 4-AMINOGUAIACOL | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-2-methoxyphenol: A Key Intermediate in Chemical Synthesis
This guide provides a comprehensive technical overview of 4-Amino-2-methoxyphenol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis, handling, and applications, offering field-proven insights into its utility.
Core Identification and Chemical Profile
This compound, a substituted aromatic compound, is a valuable building block in organic synthesis, particularly in the pharmaceutical and dye industries. Its unique arrangement of functional groups—an amine, a hydroxyl, and a methoxy group on a benzene ring—imparts specific reactivity and makes it a versatile precursor for more complex molecules.
IUPAC Name: this compound[1] CAS Number: 52200-90-5[1]
Synonyms: 4-Aminoguaiacol, 4-Hydroxy-3-methoxyaniline, 2-Methoxy-4-aminophenol[1][2]
Molecular Structure and Physicochemical Properties
The structure of this compound is fundamental to its chemical behavior. The electron-donating nature of the amino and hydroxyl groups, combined with the methoxy group, influences the reactivity of the aromatic ring.
Caption: Chemical structure of this compound.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [1][3] |
| Molecular Weight | 139.15 g/mol | [1][3] |
| Appearance | Light yellow to brown crystalline powder | [2][3] |
| Melting Point | 178.0 to 182.0 °C | [2] |
| Boiling Point (Predicted) | 308.1 ± 27.0 °C | [2] |
| Density (Predicted) | 1.219 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.23 ± 0.18 | [2] |
Synthesis of this compound
General Synthesis Workflow
The general strategy for the synthesis of aminophenols from nitrophenols via catalytic hydrogenation is a robust and widely used method in organic synthesis. This process offers high yields and relatively clean reactions.
Caption: General workflow for the synthesis of aminophenols.
Exemplary Experimental Protocol (Adapted for this compound)
This protocol is adapted from a known procedure for the synthesis of the isomeric 2-Amino-4-methoxyphenol and serves as a guiding methodology.[4][5] The choice of starting material would be 2-methoxy-4-nitrophenol.
Materials:
-
2-methoxy-4-nitrophenol
-
Ethanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Isopropyl alcohol (for recrystallization)
Procedure:
-
Suspension Preparation: In a suitable hydrogenation vessel, suspend 2-methoxy-4-nitrophenol (e.g., 20 g) in ethanol (e.g., 350 mL). The choice of ethanol as a solvent is due to its ability to dissolve the starting material to a reasonable extent and its inertness under these reaction conditions.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst (e.g., 550 mg) to the suspension. Palladium on carbon is a highly efficient and reusable catalyst for hydrogenation reactions.
-
Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas at a temperature of 20-30°C and atmospheric pressure. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Upon completion of the reaction, remove the palladium on carbon catalyst by filtration through a pad of celite. This step is crucial to prevent contamination of the product with the catalyst.
-
Solvent Evaporation: Remove the ethanol solvent by distillation under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization: Recrystallize the resulting crude solid from isopropyl alcohol to yield pure this compound. Recrystallization is a critical step for obtaining a product with high purity, essential for applications in drug development.[4][5]
Self-Validation and Troubleshooting:
-
Incomplete Reaction: If the reaction does not proceed to completion, this could be due to an inactive catalyst or insufficient hydrogen supply. Using fresh catalyst and ensuring a leak-proof hydrogenation apparatus is essential.
-
Product Discoloration: Aminophenols are susceptible to air oxidation, which can result in a discolored product. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can mitigate this issue. The final product should be stored under an inert atmosphere and protected from light.[4]
Applications in Drug Development and Medicinal Chemistry
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile scaffold in medicinal chemistry.
Substituted 2-methoxyphenols are known building blocks for creating novel bioactive compounds.[6] For instance, they are used in the synthesis of hydroxylated biphenyls, which have shown potential as antitumoral agents.[6] The structural motif of this compound can be found in precursors to compounds with a range of biological activities.
While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural class is of significant interest. For example, the related compound 3-methoxytyramine, a metabolite of dopamine, is studied in the context of Parkinson's disease.[7] This highlights the biomedical relevance of aminophenolic structures with methoxy substitutions.
Safety, Handling, and Reactivity
As with any chemical intermediate, proper handling and awareness of its reactivity are paramount for ensuring laboratory safety.
Hazard Identification:
-
Harmful if swallowed.
-
May cause skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong Acids: Exothermic neutralization can occur with the amino group.
-
Acid Chlorides and Anhydrides: Can lead to vigorous acylation reactions.
Storage and Handling:
-
Store in a tightly closed container in a dry, well-ventilated place.[2]
-
Keep in a dark place as the compound may be light-sensitive.[2]
-
Handle under an inert atmosphere to prevent oxidation.[4]
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound are not consistently available in public databases. Researchers should obtain analytical data on their synthesized or procured material to confirm its identity and purity.
References
- 1. 4-Aminoguaiacol | C7H9NO2 | CID 101296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-methoxy-phenol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL | 554-52-9 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-methoxyphenol
Introduction
4-Amino-2-methoxyphenol, also known as 4-Aminoguaiacol, is an aromatic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a phenol, an amine, and a methoxy group on a benzene ring, provides multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and dye precursors. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application, enabling predictions of its behavior in reaction media, purification processes, and formulation studies. This guide provides a comprehensive analysis of its core properties, supported by established analytical methodologies and safety considerations, to empower scientists in their research and development endeavors.
Section 1: Molecular Identity and Structure
Precise identification is the foundation of all chemical research. This compound is distinguished by a unique set of identifiers that ensure unambiguous communication and sourcing.
Chemical Identifiers
The key identifiers for this compound are summarized in the table below for quick reference.
| Identifier | Value | Source(s) |
| CAS Number | 52200-90-5 | [1][2][3] |
| Molecular Formula | C₇H₉NO₂ | [1][4] |
| Molecular Weight | 139.15 g/mol | [1][4] |
| IUPAC Name | This compound | |
| Common Synonyms | 4-Aminoguaiacol, 4-Hydroxy-3-methoxyaniline, 2-Methoxy-4-aminophenol | [3] |
| InChI Key | MCNBYOWWTITHIG-UHFFFAOYSA-N | |
| SMILES | COC1=C(C=CC(=C1)N)O | [4] |
Molecular Structure
The arrangement of atoms and functional groups dictates the compound's reactivity and physical behavior. The structure consists of a benzene ring substituted at position 1 with a hydroxyl group, position 2 with a methoxy group, and position 4 with an amino group.
Section 2: Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experiments, developing purification strategies, and ensuring safe handling.
Summary of Properties
The key physicochemical data for this compound are compiled below. It is crucial to note the distinction between experimental and predicted values.
| Property | Value | Notes | Source(s) |
| Appearance | Light yellow to brown powder/crystal | ||
| Melting Point | 178.0 to 182.0 °C | Experimental value. | [3] |
| Boiling Point | 308.1 °C | Predicted value. | [4] |
| Density | 1.219 ± 0.06 g/cm³ | Predicted value. | |
| pKa | 10.23 ± 0.18 | Predicted value, likely for the phenolic proton. |
Solubility Profile
-
Aqueous Solubility : The presence of polar amino (-NH₂) and hydroxyl (-OH) groups suggests some degree of water solubility, which would be pH-dependent. At low pH, the amino group will be protonated (-NH₃⁺), increasing solubility. At high pH, the phenolic proton will be removed (-O⁻), also enhancing solubility. However, the aromatic ring contributes significant nonpolar character, likely resulting in overall limited solubility in neutral water.
-
Organic Solvent Solubility : The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), owing to hydrogen bonding capabilities. A related compound, 4-methoxyphenol, is soluble in ethanol, ether, acetone, and benzene.
Section 3: Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the following signals are expected and have been reported in deuterated chloroform (CDCl₃)[1]:
-
δ ~3.40 ppm (broad, 2H): Corresponds to the two protons of the amino (-NH₂) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
δ ~3.8-3.9 ppm (singlet, 3H): A characteristic signal for the three protons of the methoxy (-OCH₃) group.
-
δ ~5.50 ppm (broad, 1H): Attributed to the phenolic hydroxyl (-OH) proton. This signal is also broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
-
δ ~6.21-6.7 ppm (multiplet, 3H): This region contains the signals for the three aromatic protons. Reported data shows peaks at 6.21 ppm (doublet of doublets), 6.30 ppm (doublet), and a third aromatic proton signal is expected in this range, likely a doublet.[1] The splitting patterns arise from coupling between adjacent protons on the ring.
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct carbon signals are expected:
-
δ ~55-60 ppm: The carbon of the methoxy (-OCH₃) group.
-
δ ~100-155 ppm: Six signals corresponding to the aromatic carbons. The carbons directly attached to the oxygen and nitrogen atoms (C-OH, C-NH₂, C-OCH₃) will be the most downfield (higher ppm) in this region, while the others will be more upfield.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
-
~3400-3200 cm⁻¹: A broad band corresponding to the O-H stretching vibration of the phenolic group and the N-H stretching of the primary amine.
-
~3050-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group in the methoxy substituent.
-
~1620-1580 cm⁻¹: N-H bending (scissoring) vibration of the amino group.
-
~1500 and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
~1050-1000 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the presence of chromophores. The substituted benzene ring in this compound, containing both an electron-donating amino group and a phenolic group, acts as a strong chromophore. One would expect strong absorption bands in the UV region, typically between 200-400 nm. The exact absorption maxima (λ_max) will be sensitive to the solvent polarity.
Section 4: Analytical Methodologies & Experimental Protocols
The integrity of research data relies on robust and validated analytical methods. This section provides self-validating protocols for the characterization and purity assessment of this compound.
Workflow for Physicochemical Characterization
A logical workflow ensures that all critical parameters of a new batch of material are verified efficiently. The process involves identity confirmation, purity assessment, and characterization of physical properties.
Protocol: Purity Determination by HPLC
This protocol is adapted from a validated method for a closely related isomer and is suitable for the quantitative analysis of this compound.
-
Objective: To determine the purity of a this compound sample using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (Analytical grade).
-
Orthophosphoric acid (Analytical grade).
-
HPLC grade water.
-
This compound reference standard (≥98% purity).
-
-
Methodology:
-
Buffer Preparation (0.05 M Phosphate, pH 4.85): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.85 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 15:85 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm (This may require optimization)
-
Run Time: 10 minutes
-
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh ~10 mg of the test sample and prepare a 1 mg/mL stock solution as done for the standard. Dilute to a final concentration within the calibration range (e.g., 25 µg/mL).
-
Analysis: Inject the standards to generate a calibration curve. Inject the sample solution.
-
Calculation: Determine the area of the this compound peak in the sample chromatogram. Calculate the concentration using the calibration curve and determine the purity by area percent (% Area = [Area of main peak / Total area of all peaks] x 100).
-
Section 5: Stability and Handling
Proper storage and handling are critical for maintaining the integrity of the compound and ensuring laboratory safety.
Chemical Stability
-
Light Sensitivity: Phenolic compounds, especially aminophenols, can be sensitive to light and air, leading to oxidation and discoloration. The material should be stored in amber vials or protected from light.
-
Thermal Stability: While specific thermal degradation data is limited, the high melting point suggests good thermal stability under normal laboratory conditions. Forced degradation studies on the isomer 2-Amino-4-methoxyphenol indicate it is relatively robust.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.
Safety and Handling
-
Hazard Summary: The compound is classified as harmful if swallowed. It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials and direct sunlight. Recommended storage is often at room temperature or refrigerated (2-8°C).
References
A Senior Application Scientist's Guide to the Synthesis of 4-Amino-2-methoxyphenol from Guaiacol
Executive Summary: This technical guide provides a comprehensive overview of the synthesis of 4-amino-2-methoxyphenol, a valuable chemical intermediate, starting from the bio-renewable feedstock guaiacol. The narrative is constructed from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying chemical principles, mechanistic rationale, and practical considerations for process optimization. We will explore the critical two-stage synthetic pathway involving the electrophilic nitration of guaiacol followed by the catalytic reduction of the resulting nitro-intermediate. This document includes detailed, self-validating experimental protocols, troubleshooting guides, and essential safety information, designed for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-aminoguaiacol, is an aromatic amine of significant interest in the chemical and pharmaceutical industries.[1] Its unique substitution pattern, featuring vicinal hydroxyl and methoxy groups alongside a para-amino functionality, makes it a versatile precursor for the synthesis of dyes, agrochemicals, and more complex pharmaceutical scaffolds.[2] The ability to derive this compound from guaiacol, a major component of lignin, positions this synthesis within the growing field of sustainable, bio-based chemistry.[3][4]
This guide focuses on a robust and scalable two-step synthesis from guaiacol, providing the in-depth knowledge required for successful laboratory execution and scale-up.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Guaiacol | C₇H₈O₂ | 124.14 | 28-32 | 90-05-1 |
| 4-Nitroguaiacol | C₇H₇NO₄ | 169.13 | 102-104 | 3251-56-7 |
| This compound | C₇H₉NO₂ | 139.15 | 178-182 | 52200-90-5[5] |
Mechanistic Deep Dive & Pathway Selection
The conversion of guaiacol to this compound is fundamentally an exercise in controlled electrophilic aromatic substitution followed by a functional group transformation. The choice of reagents and conditions is paramount to achieving high regioselectivity and yield.
The Starting Material: Guaiacol's Reactivity
Guaiacol (2-methoxyphenol) is an activated aromatic ring, making it highly susceptible to electrophilic attack. It possesses two electron-donating groups: a hydroxyl (-OH) and a methoxy (-OCH₃).
-
Directing Effects: Both groups are ortho, para-directing. The hydroxyl group is a more potent activating group than the methoxy group. Therefore, the positions ortho and para to the hydroxyl group are the most electronically enriched and favored sites for substitution.
-
Regioselectivity:
-
Position 4 (para to -OH): This position is highly activated and sterically accessible.
-
Position 6 (ortho to -OH): This position is also activated but may experience some steric hindrance from the adjacent methoxy group.
-
Position 5 (meta to -OH): This position is significantly less favored.
-
This inherent electronic preference makes the synthesis of 4-substituted guaiacol derivatives highly efficient.
The Two-Step Synthetic Strategy
The most logical and field-proven pathway involves:
-
Nitration: Introduction of a nitro group (-NO₂) selectively at the 4-position of guaiacol to form 4-nitroguaiacol.
-
Reduction: Conversion of the nitro group to an amino group (-NH₂) to yield the final product.
This approach is favored over direct amination, which is fraught with challenges, including harsh reaction conditions and poor selectivity.
Causality in Nitration: Achieving Selectivity
The nitration of phenols requires careful control to prevent oxidation and the formation of undesired byproducts. While potent nitrating mixtures like HNO₃/H₂SO₄ can be used, a milder and highly effective method involves the use of sodium nitrite in an acidic aqueous medium.[6][7]
In acidic solution, sodium nitrite (NaNO₂) generates nitrous acid (HONO), which can exist in equilibrium with various nitrogen oxides and the nitrosonium ion (NO⁺). However, under these conditions, nitrating species such as the nitronium ion (NO₂⁺) can also be formed.[7][8] The reaction proceeds via electrophilic attack of the nitrating agent on the electron-rich guaiacol ring.
Key Experimental Choice: Maintaining a low temperature (0-5 °C) during the addition of reagents is critical. This choice is causal:
-
It minimizes side reactions: Phenols are easily oxidized by nitrating agents, especially at elevated temperatures, leading to tar formation and reduced yield.
-
It enhances regioselectivity: The kinetic product (para-substitution) is favored at lower temperatures.
Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure high purity of the final product.
Protocol 1: Synthesis of 4-Nitroguaiacol
Materials:
-
Guaiacol (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Sulfuric Acid (98%)
-
Deionized Water
-
Ethanol
-
Ice
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Initial Charge: Add guaiacol (1.0 eq) and an equal volume of deionized water to the flask. Begin stirring to create a suspension.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Acidification: Slowly add the sodium nitrite solution to the stirred guaiacol suspension, ensuring the temperature is maintained between 0-5 °C.
-
Controlled Nitration: Prepare a dilute solution of sulfuric acid (~20% v/v) in the dropping funnel. Add the acid dropwise to the reaction mixture over 60-90 minutes. Crucial: Do not allow the internal temperature to exceed 5 °C. The mixture will turn dark orange/red as a yellow precipitate begins to form.
-
Reaction Completion: After the acid addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Isolation: Isolate the crude yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is colorless and neutral.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-nitroguaiacol as bright yellow crystals. Dry the product under vacuum. The melting point should be sharp, around 102-104 °C.
Protocol 2: Catalytic Reduction to this compound
The catalytic hydrogenation of a nitro group is a clean, efficient, and high-yielding method for producing the corresponding amine.[9][10]
Materials:
-
4-Nitroguaiacol (1.0 eq)
-
Palladium on Carbon (5% Pd/C, ~1-2 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen Gas (H₂)
-
Celite® (filter aid)
Procedure:
-
Reactor Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation), add 4-nitroguaiacol (1.0 eq) and a sufficient volume of ethanol to dissolve it upon gentle warming.
-
Catalyst Addition: Carefully add 5% Pd/C catalyst (~1-2 mol% relative to the nitro compound). Safety: Pd/C can be pyrophoric; handle it in an inert atmosphere or as a slurry in the solvent.
-
Hydrogenation: Seal the vessel and purge the headspace with an inert gas (e.g., nitrogen or argon), then with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (atmospheric pressure is often sufficient) and begin vigorous stirring.[10]
-
Monitoring: The reaction is exothermic. Monitor the temperature and hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Progress can also be monitored by Thin Layer Chromatography (TLC).
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of fresh solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The crude this compound will be obtained as a solid.
-
Purification: The product can be purified by recrystallization from a suitable solvent like isopropyl alcohol or hot water to yield off-white to light brown crystals.[9]
Process Optimization & Troubleshooting
Table 2: Troubleshooting Guide for Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low Yield in Nitration | Temperature exceeded 5 °C, causing oxidation/side reactions. | Maintain strict temperature control with an efficient ice-salt bath and slow, dropwise addition of acid. |
| Incomplete reaction. | Increase reaction time after acid addition; ensure efficient stirring to maintain a homogenous suspension. | |
| Incomplete Reduction | Inactive or poisoned catalyst. | Use fresh, high-quality Pd/C catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| Insufficient hydrogen supply or pressure. | Check for leaks in the hydrogenation apparatus. Ensure a continuous supply of hydrogen. | |
| Product Discoloration | Air oxidation of the final aminophenol product. | Aminophenols are sensitive to air and light. Handle the final product under an inert atmosphere (N₂ or Ar) where possible and store it in a dark, sealed container. |
| Loss During Workup | Improper pH during aqueous extraction (if used). | This compound is amphoteric. If performing an extraction, carefully adjust the pH to its isoelectric point to ensure precipitation/extraction into the organic layer.[9] |
Critical Safety & Handling Protocols
All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Reagent Hazards:
-
Guaiacol: Corrosive and can cause skin burns.
-
Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Sodium Nitrite: Oxidizing agent and toxic.
-
Pd/C Catalyst: Flammable solid, potentially pyrophoric when dry. Handle with care, preferably under an inert atmosphere or as a slurry.
-
Hydrogen Gas: Extremely flammable. Ensure the apparatus is leak-proof and free from ignition sources.
-
-
Product Hazards:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench residual catalyst carefully before disposal.
Conclusion
The synthesis of this compound from guaiacol via a two-step nitration and reduction sequence is a well-established and reliable method. By understanding the underlying mechanistic principles—particularly the directing effects of the functional groups on guaiacol and the critical need for temperature control during nitration—researchers can consistently achieve high yields of a pure product. The use of catalytic hydrogenation for the reduction step represents a clean and efficient transformation, aligning with the principles of green chemistry. This guide provides the foundational knowledge and practical protocols necessary for the successful and safe execution of this valuable synthesis.
References
- 1. 4-Aminoguaiacol | C7H9NO2 | CID 101296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of novel bio-based amines from vanillin and guaiacol for high performance epoxy thermosets - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-methoxy-phenol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. This compound | CAS#:52200-90-5 | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to the Synthesis of 4-Amino-2-methoxyphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methoxyphenol hydrochloride, a vital organic intermediate, plays a significant role in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring an aminophenol core with a methoxy substituent, makes it a versatile building block for the development of novel therapeutic agents and other high-value chemical entities. This guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis of this compound hydrochloride, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The primary synthetic strategy discussed herein involves a two-step process: the nitration of guaiacol (2-methoxyphenol) to yield the key intermediate 2-methoxy-4-nitrophenol, followed by the catalytic hydrogenation of the nitro group to the corresponding amine, and subsequent conversion to its hydrochloride salt.
I. Synthetic Pathway Overview
The synthesis of this compound hydrochloride is most commonly and efficiently achieved through a two-step reaction sequence starting from commercially available guaiacol. The first step involves the regioselective nitration of guaiacol to introduce a nitro group at the para position relative to the hydroxyl group, yielding 2-methoxy-4-nitrophenol. The second step is the reduction of the nitro group to an amino group, followed by the formation of the hydrochloride salt.
Caption: Synthetic route for this compound hydrochloride.
II. Step 1: Synthesis of 2-Methoxy-4-nitrophenol
The initial step in the synthesis is the nitration of guaiacol. This electrophilic aromatic substitution reaction must be carefully controlled to favor the formation of the desired 4-nitro isomer over other potential products. The hydroxyl and methoxy groups are ortho, para-directing activators. Due to steric hindrance from the methoxy group, substitution is favored at the para position.
Causality Behind Experimental Choices:
-
Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent over-nitration and the formation of undesired byproducts.
Experimental Protocol: Nitration of Guaiacol
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of guaiacol in a suitable solvent such as acetic acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
The crude 2-methoxy-4-nitrophenol will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.
III. Step 2: Synthesis of this compound Hydrochloride
The second step involves the reduction of the nitro group of 2-methoxy-4-nitrophenol to an amino group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile. The resulting aminophenol is then converted to its hydrochloride salt to improve stability and ease of handling.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent and Catalyst: The combination of hydrogen gas and a palladium on carbon (Pd/C) catalyst is a highly effective and widely used system for the reduction of aromatic nitro groups.[1] The palladium surface acts as a catalyst for the addition of hydrogen across the nitro group.
-
Solvent: A polar solvent such as ethanol or methanol is typically used to dissolve the starting material and facilitate the reaction on the catalyst surface.
-
Formation of Hydrochloride Salt: The conversion of the amine to its hydrochloride salt is achieved by treating the amine with hydrochloric acid. This is a standard procedure for stabilizing amines, which can be susceptible to oxidation.[2] The salt form is often a crystalline solid that is easier to isolate, purify, and store.[3]
Experimental Protocol: Reduction and Salt Formation
-
In a hydrogenation vessel, suspend 2-methoxy-4-nitrophenol in ethanol.
-
Add a catalytic amount of 5% or 10% palladium on carbon (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of celite.
-
To the filtrate containing the this compound, slowly add a solution of hydrochloric acid in ethanol or isopropanol with stirring.
-
The this compound hydrochloride will precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.
IV. Data Summary
| Parameter | Value |
| Starting Material | Guaiacol (2-Methoxyphenol) |
| Intermediate | 2-Methoxy-4-nitrophenol |
| Final Product | This compound hydrochloride |
| Typical Overall Yield | 60-70% |
| Purity (by HPLC) | >98% |
V. Safety and Handling
2-Methoxy-4-nitrophenol:
-
Harmful if swallowed.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Palladium on Carbon (Pd/C):
-
Flammable solid. May be pyrophoric when dry.
-
Handle under an inert atmosphere when dry.
-
Keep away from heat, sparks, and open flames.
Hydrogen Gas:
-
Extremely flammable gas.
-
Use in a well-ventilated area and ensure all equipment is properly grounded to prevent static discharge.
-
Use with appropriate pressure-rated equipment and leak-test all connections.
This compound Hydrochloride:
-
Acute toxicity (oral).
-
Causes serious eye irritation.
-
May cause skin irritation.
-
Handle with appropriate PPE.
General Precautions:
-
Always work in a well-ventilated laboratory fume hood.
-
Have appropriate fire extinguishing equipment readily available.
-
Dispose of all chemical waste in accordance with local regulations.
VI. Conclusion
The synthesis of this compound hydrochloride from guaiacol via a two-step nitration and catalytic hydrogenation process is a robust and efficient method suitable for laboratory-scale production. Careful control of reaction conditions, particularly temperature during nitration, and adherence to safety protocols are paramount for a successful and safe synthesis. The resulting high-purity product serves as a valuable intermediate for further chemical transformations in the fields of medicinal chemistry and materials science.
References
Spectroscopic Characterization of 4-Amino-2-methoxyphenol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-methoxyphenol (also known as 4-Aminoguaiacol), a key intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide field-proven insights.
Molecular Structure and Spectroscopic Overview
This compound (CAS No: 52200-90-5) is an aromatic compound with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] Its structure, featuring an aminophenolic ring with a methoxy substituent, gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various applications.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons and their chemical environments.
Experimental Data (CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.72 | double peak (J = 8.2 Hz) | 1H | Ar-H |
| 6.30 | double peak (J = 2.6 Hz) | 1H | Ar-H |
| 6.21 | double peak (J = 8.2, 2.6 Hz) | 1H | Ar-H |
| 5.50 | broad peak | 1H | -OH |
| 3.40 | broad peak | 2H | -NH₂ |
Data sourced from ChemicalBook.[2]
Interpretation:
The downfield region of the spectrum shows three distinct signals for the aromatic protons, consistent with a trisubstituted benzene ring. The splitting patterns (doublets and a doublet of doublets) provide information about the substitution pattern. The broad peaks at 5.50 and 3.40 ppm are characteristic of exchangeable protons of the hydroxyl and amino groups, respectively. The broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Predicted Data:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 147-152 | C-O (methoxy) |
| 140-145 | C-OH |
| 135-140 | C-NH₂ |
| 115-120 | Ar-CH |
| 110-115 | Ar-CH |
| 100-105 | Ar-CH |
| 55-60 | -OCH₃ |
Note: These are predicted values and may differ from experimental results. For definitive structural confirmation, acquiring an experimental ¹³C NMR spectrum is recommended.
Experimental Protocol for NMR Data Acquisition
A general protocol for acquiring high-quality NMR spectra of aminophenolic compounds is outlined below.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Caption: Experimental workflow for NMR characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Vapor Phase IR Spectrum:
A vapor phase IR spectrum for 4-Aminoguaiacol is available on SpectraBase, accessible through PubChem.[1]
Interpretation of Key Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 | N-H stretch | Primary amine (-NH₂) |
| 3600-3200 (broad) | O-H stretch | Phenol (-OH) |
| 3100-3000 | C-H stretch | Aromatic ring |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1260-1000 | C-O stretch | Aryl ether (-O-CH₃) |
The IR spectrum of this compound is characterized by a broad absorption band in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.[1][2] The N-H stretching vibrations of the primary amine typically appear as two sharp bands in the 3400-3300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
GC-MS Data:
GC-MS data for 4-Aminoguaiacol is available on SpectraBase, accessible through PubChem.[1]
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 139, corresponding to its molecular weight. Common fragmentation pathways for aminophenols involve the loss of small neutral molecules or radicals.
-
Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 124.
-
Loss of carbon monoxide (-CO): A common fragmentation for phenols, leading to a fragment at m/z 111.
-
Loss of a formyl radical (-CHO): Resulting in a fragment at m/z 110.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol for GC-MS Analysis
Due to the polar nature of the amino and hydroxyl groups, derivatization is often employed to improve the chromatographic properties of aminophenols.
Sample Preparation and Derivatization:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture to facilitate the derivatization of the -OH and -NH₂ groups.
Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the derivatized compound.
-
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for this compound. The presented ¹H NMR, predicted ¹³C NMR, IR, and MS data, along with their interpretations and suggested experimental protocols, serve as a valuable resource for researchers in the fields of chemistry and drug development. For unambiguous structural confirmation, it is always recommended to acquire a full set of experimental data under well-defined conditions.
References
A Comprehensive Technical Guide to the Safe Handling of 4-Amino-2-methoxyphenol
Introduction: 4-Amino-2-methoxyphenol (CAS No. 52200-90-5), also known as 4-Aminoguaiacol or 4-Hydroxy-3-methoxyaniline, is an aromatic amine utilized in various scientific research and drug development applications.[1][2] Like many specialized chemical reagents, its complete toxicological profile has not been exhaustively investigated.[3] This lack of comprehensive data necessitates a rigorous and cautious approach to its handling, storage, and disposal. This guide provides an in-depth framework for researchers and laboratory professionals to manage this compound safely, grounding all recommendations in established safety protocols and available material data. The core principle of this guide is risk mitigation through informed procedural control.
Section 1: Compound Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for anticipating its behavior in a laboratory setting. Key identification and property data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 52200-90-5 | [1][4] |
| Molecular Formula | C₇H₉NO₂ | [1][4] |
| Molecular Weight | 139.15 g/mol | [1] |
| Appearance | Light yellow to dark-brown crystalline solid/powder | [2][5] |
| Melting Point | 178.0 to 182.0 °C | [2] |
| Boiling Point | Data not available | [4] |
| Density | Data not available | [4] |
| Synonyms | 4-Aminoguaiacol; 4-Hydroxy-3-methoxyaniline | [1][6] |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate the necessary handling precautions. The primary hazards are associated with acute toxicity and irritation.
| GHS Classification | |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning [6] |
| Hazard Statements | H302: Harmful if swallowed.[1][6][7] H315: Causes skin irritation.[1][6][7] H319: Causes serious eye irritation.[1][6][7] H335: May cause respiratory irritation.[5][7] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P403+P233, P501 |
Field-Proven Insights: The "harmful if swallowed" (H302) classification, supported by a reported oral LD50 in mice of 350 mg/kg, underscores the risk of systemic toxicity from accidental ingestion.[4] The irritation classifications (H315, H319, H335) are of primary concern for daily laboratory handling, as fine powders can easily become airborne or make incidental contact with skin and eyes, leading to localized inflammatory responses.
Section 3: Toxicological Profile
The known toxicological data for this compound is limited, which mandates that it be handled as a substance of unknown but potential hazard.
-
Acute Toxicity: The primary available acute toxicity data is a lethal dose 50 percent kill (LD50) value of 350 mg/kg for oral exposure in mice.[4] Specific details of non-lethal toxic effects are not well-reported.[4]
-
Carcinogenicity: There is no evidence to suggest that this compound is a carcinogen. It is not listed as such by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).
-
Data Gaps: It is critical to acknowledge that the chemical, physical, and toxicological properties have not been thoroughly investigated.[3] Therefore, the absence of evidence for other hazards (e.g., mutagenicity, reproductive toxicity) should not be interpreted as evidence of safety. All handling protocols must be designed with this uncertainty in mind.
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, combining engineering controls and robust PPE, is required to minimize exposure.
Engineering Controls
The primary engineering control is to manipulate the compound within a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains airborne particulates, preventing inhalation and minimizing contamination of the general laboratory space. The work area should also have readily accessible emergency eyewash stations and safety showers.[8][9]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical. The following are mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles.[4] | Protects against airborne dust and accidental splashes, directly addressing the H319 "serious eye irritation" hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the H315 "causes skin irritation" hazard. Contaminated gloves must be removed and disposed of properly. |
| Body Protection | Laboratory coat.[4] | Protects skin and personal clothing from contamination. |
| Respiratory | Required when not using a fume hood or if dust formation is significant. Use an approved particulate respirator.[4] | Addresses the H335 "may cause respiratory irritation" hazard by preventing inhalation of the solid powder. |
Section 5: Standard Operating Procedure for Safe Handling
Adherence to a strict, step-by-step protocol is the most effective way to ensure safety.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE.[4] Assemble all necessary equipment to minimize movement in and out of the hood.
-
Aliquotting: Perform all manipulations of the solid compound deep within the fume hood. Open the container carefully. When weighing, use a spatula to gently transfer small amounts, avoiding any actions that could create airborne dust.[6]
-
Post-Handling: Tightly close the primary container.[6] Decontaminate the spatula and any surfaces. Dispose of all contaminated disposables (e.g., gloves, weigh paper) in a designated, labeled hazardous waste container.[10]
-
Final Steps: After completing all work and cleanup, remove PPE and wash hands thoroughly with soap and water.[4]
Section 6: Storage and Incompatibility
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] The storage area should be protected from heat and direct sunlight.[4][11]
-
Incompatible Materials: Avoid storing near strong oxidizing agents and strong acids.[4][11] Contact with strong oxidizers can create a risk of fire or explosion.
Section 7: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Remove the individual to fresh air immediately. If symptoms like coughing or difficulty breathing persist, seek medical attention. | [4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention. | [4] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure adequate rinsing. Seek immediate medical attention. | [4] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. | [4] |
Accidental Release (Spill) Response
Caption: Emergency response flowchart for a solid spill.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area.[6]
-
Don PPE: Before cleanup, don appropriate PPE, including respiratory protection.[4]
-
Contain and Collect: Do not dry sweep. Gently cover the spill with an inert absorbent material like sand or vermiculite.[4] Carefully sweep the mixture into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Wipe the spill area with a damp cloth to remove any remaining residue.
-
Dispose: All materials used for cleanup, including gloves and cloths, must be placed in the hazardous waste container for proper disposal.[4][10]
Section 8: Waste Disposal
Disposal of this compound and any associated contaminated materials must be treated as a regulated process.
-
Procedure: All waste must be disposed of as special or hazardous waste through a licensed disposal company.[4]
-
Containerization: Collect waste in a container that is compatible, in good condition, and clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name.[10]
-
Regulatory Compliance: The disposal plan must be in full accordance with all local, state, and national environmental regulations.[4][10] Never dispose of this chemical down the drain or in general trash.[4]
References
- 1. 4-Aminoguaiacol | C7H9NO2 | CID 101296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-methoxy-phenol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | CAS#:52200-90-5 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemical-label.com [chemical-label.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. nj.gov [nj.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity 4-Amino-2-methoxyphenol for Pharmaceutical Development
Abstract
For researchers, scientists, and drug development professionals, the procurement of high-purity chemical starting materials is a foundational prerequisite for reproducible and reliable results. The quality of a starting material like 4-Amino-2-methoxyphenol directly influences the impurity profile, yield, and ultimate safety of an Active Pharmaceutical Ingredient (API). This technical guide provides an in-depth framework for the selection, qualification, and in-house verification of high-purity this compound, moving beyond a simple supplier list to a comprehensive quality assurance strategy. The methodologies detailed herein are grounded in the principles of Good Manufacturing Practice (GMP) as outlined in the ICH Q7 guidelines, ensuring a scientifically rigorous approach to material sourcing.[1][2][3]
Introduction: The Criticality of Starting Material Quality
This compound (CAS No. 52200-90-5), also known as 4-aminoguaiacol, is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[4][5] Its molecular structure, featuring amino, hydroxyl, and methoxy functional groups on an aromatic ring, makes it a versatile intermediate. However, these same functional groups also render it susceptible to oxidation and other side reactions, which can introduce impurities that may be difficult to remove in downstream processes.
The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," establishes a global standard for API quality management.[1][2][3] A core tenet of ICH Q7 is the rigorous control of starting materials, as their quality is inextricably linked to the final API.[1][6] Failure to adequately control starting material purity can lead to:
-
Process Variability: Inconsistent reaction kinetics and yields.
-
Impurity Propagation: Formation of process-related impurities that may be challenging and costly to purge.
-
API Instability: Degradation of the final drug substance.
-
Safety Risks: Introduction of potentially toxic or mutagenic impurities into the final drug product.
Therefore, a robust supplier qualification program and orthogonal in-house verification are not merely procedural formalities; they are essential components of risk management in drug development.[3][6][7]
Supplier Qualification: A Risk-Based Framework
Selecting a commercial supplier for this compound requires a systematic evaluation that extends beyond price and availability. The ICH Q7 guidelines mandate that API manufacturers have a system for evaluating suppliers of critical materials.[7]
Initial Supplier Screening
The landscape for chemical procurement includes large, well-established manufacturers and distributors as well as smaller, specialized suppliers. Initial screening can be performed by consulting online catalogs from providers such as:
-
Sigma-Aldrich (Merck): Often provides various grades of chemicals, though for some unique compounds, analytical data may not be proactively collected, placing the onus on the buyer for confirmation.[8]
-
TCI (Tokyo Chemical Industry): Known for a wide range of research and specialty chemicals, often providing purity specifications determined by methods like Gas Chromatography (GC).[4][5]
-
Fisher Scientific: A major distributor that offers products from various manufacturers, including TCI.[5]
-
Other Specialized Suppliers: Companies like Amerigo Scientific, CymitQuimica, and USBio also list this compound or its hydrochloride salt, often designated for research use.[4][9][10]
The key at this stage is to identify suppliers who can provide comprehensive documentation and demonstrate a commitment to quality.
The Qualification Workflow
A structured workflow is essential for ensuring a consistent and thorough evaluation of potential suppliers.
Essential Documentation: The Certificate of Analysis (CoA)
The CoA is the primary document attesting to a specific batch's quality. A comprehensive CoA for high-purity this compound should include the data summarized in the table below. It is crucial to critically evaluate not just the results, but the methods used to obtain them.
| Parameter | Typical Specification | Analytical Method | Rationale & Key Considerations |
| Appearance | White to light brown crystalline powder | Visual Inspection | A significant deviation in color (e.g., dark brown, purple) can indicate oxidation or gross contamination. |
| Identity | Conforms to reference standard | FTIR, ¹H NMR | Must match the spectral fingerprint of a known, authenticated reference standard. FTIR confirms functional groups, while NMR confirms the precise chemical structure. |
| Assay/Purity | ≥ 98.0% | HPLC, GC, Titration | High-Performance Liquid Chromatography (HPLC) is the preferred method for its ability to separate and quantify closely related impurities. GC is also common.[5] |
| Melting Point | Approx. 180°C (with decomposition) | Capillary Melting Point | A narrow melting range close to the literature value is a good secondary indicator of purity. A broad or depressed range suggests impurities.[5] |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can act as a reactant in subsequent steps or affect the stoichiometry. |
| Residual Solvents | Per ICH Q3C limits | Headspace GC-MS | Ensures that solvents used in the final crystallization/purification step are below levels that could be deleterious to the process or patient safety. |
Note: This table represents typical specifications. Project-specific requirements may necessitate tighter controls.
In-House Verification: The Principle of "Trust, but Verify"
While a supplier's CoA is essential, relying on it solely is insufficient for cGMP-compliant drug development. An independent, in-house verification of the material's identity and purity using orthogonal methods is a mandatory step.[2]
Identity Confirmation
3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and powerful technique for confirming the identity of a material by probing its molecular vibrations. The spectrum of the incoming material must be superimposable with that of a qualified reference standard.
-
Expected Characteristic Peaks for this compound:
-
~3400-3200 cm⁻¹: N-H (amine) and O-H (phenol) stretching vibrations.
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1250-1200 cm⁻¹: Asymmetric C-O-C (ether) stretching.
-
~1050-1000 cm⁻¹: Symmetric C-O-C (ether) stretching.
-
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is the definitive method for confirming the molecular structure. It provides information on the number of different types of protons, their electronic environment, and their proximity to one another.
-
Anticipated ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Region (δ 6.0-7.0 ppm): Three distinct signals corresponding to the protons on the benzene ring. Their splitting patterns (e.g., doublet, doublet of doublets) will confirm the substitution pattern.
-
Methoxy Group (δ ~3.7 ppm): A sharp singlet integrating to 3 protons.
-
Amine Group (δ ~4.5-5.5 ppm): A broad singlet integrating to 2 protons (exchangeable with D₂O).
-
Hydroxyl Group (δ ~8.5-9.5 ppm): A broad singlet integrating to 1 proton (exchangeable with D₂O).
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis, offering high sensitivity and resolving power to separate the main component from process-related impurities and degradation products.[11]
Detailed Experimental Protocols
The following protocols are provided as validated starting points for the in-house analysis of this compound.
Protocol 1: Purity Determination by Reverse-Phase HPLC
This method is adapted from established principles for analyzing substituted phenols.[11][12]
-
Chromatographic Conditions:
-
HPLC System: Standard system with UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.05 M Potassium Phosphate Buffer (pH 4.8) (15:85, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
-
Reagent Preparation:
-
Phosphate Buffer (0.05 M, pH 4.8): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust pH to 4.8 with dilute phosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase: Mix the filtered phosphate buffer and HPLC-grade acetonitrile in an 85:15 ratio. Degas thoroughly before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a final concentration of ~1.0 mg/mL.
-
-
Analysis and Calculation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution and record the chromatogram for a sufficient run time (e.g., 15 minutes) to ensure all late-eluting impurities are observed.
-
Integrate all peaks. Calculate the purity by determining the area of the main peak as a percentage of the total area of all integrated peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
This protocol provides general guidance for obtaining a high-quality proton NMR spectrum.[13]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Acquisition Mode: Standard 1D proton acquisition.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Pulse Angle: 30-45 degrees.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift axis using the residual solvent peak (DMSO at δ ~2.50 ppm).
-
Integrate all signals and assign them to the corresponding protons in the molecular structure.
-
Compare the obtained spectrum (chemical shifts, multiplicities, and integrations) against a reference spectrum or literature data to confirm identity.
-
Conclusion
The successful development of a safe and effective pharmaceutical product begins with the rigorous control of its starting materials. For a critical intermediate like this compound, this control is achieved not by simply choosing a supplier, but by implementing a comprehensive qualification and verification strategy. By combining a thorough documentation review with a robust, multi-technique in-house testing program, research and development teams can ensure the quality, consistency, and integrity of their supply chain. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) based approach mitigates risks, ensures regulatory compliance, and ultimately forms the bedrock of a successful drug development program.
References
- 1. qualio.com [qualio.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. compliancequest.com [compliancequest.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality [ideagen.com]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. This compound AldrichCPR 52200-90-5 [sigmaaldrich.com]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. usbio.net [usbio.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
The Versatility of 4-Amino-2-methoxyphenol: A Strategic Building Block in Organic Synthesis
Introduction
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to the successful construction of complex molecular architectures. 4-Amino-2-methoxyphenol, also known as 4-aminoguaiacol, emerges as a highly versatile and strategic building block, particularly in the synthesis of dyes, pharmaceuticals, and other bioactive compounds.[1][2][3] Its unique arrangement of a primary aromatic amine, a hydroxyl group, and a methoxy group on a benzene ring imparts a rich and tunable reactivity, making it a valuable precursor for a multitude of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound is deeply rooted in its physicochemical properties and the interplay of its functional groups. A comprehensive understanding of these characteristics is essential for optimizing reaction conditions and predicting outcomes.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [4][5] |
| Molecular Weight | 139.15 g/mol | [4][5] |
| Appearance | Crystalline Powder | [4] |
| Melting Point | 180°C | [4] |
| CAS Number | 52200-90-5 | [4][5] |
| Synonyms | 4-Aminoguaiacol, 4-Hydroxy-3-methoxyaniline | [5] |
The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, along with the methoxy (-OCH₃) group, activates the aromatic ring towards electrophilic substitution. The primary amine serves as a crucial handle for diazotization, a gateway to the vast and colorful world of azo dyes.[6][7] The phenolic hydroxyl group not only influences the electronic properties of the ring but also provides a site for etherification and esterification reactions, further expanding its synthetic potential.
Core Application: Synthesis of Azo Dyes
Azo dyes represent one of the largest and most important classes of colorants used in various industries, including textiles and printing.[6][8] this compound is an excellent precursor for the synthesis of monoazo dyes, where it functions as the diazo component. The general synthetic strategy involves two key steps: diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[7]
Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[9][10] The resulting diazonium salt is a highly reactive intermediate.
Caption: Diazotization of this compound.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
Beakers (100 mL and 250 mL)
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pipettes
-
Ice bath
Procedure:
-
Preparation of the Amine Salt Solution: In a 250 mL beaker, suspend 1.39 g (10 mmol) of this compound in 20 mL of deionized water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath. Continuous stirring is crucial.
-
Preparation of Sodium Nitrite Solution: In a separate 100 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 20-30 minutes in the ice bath to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Azo Coupling Reaction
The freshly prepared diazonium salt is a weak electrophile and will react with an activated aromatic compound, known as the coupling component, to form a stable azo dye.[7] Phenols and anilines are common coupling components. The position of the azo coupling is directed by the activating groups on the coupling component.
Caption: General scheme for an azo coupling reaction.
Protocol 2: Synthesis of a Monoazo Dye using Naphthalen-2-ol
Materials:
-
Freshly prepared 4-Hydroxy-3-methoxybenzenediazonium chloride solution (from Protocol 1)
-
Naphthalen-2-ol (beta-naphthol)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Equipment:
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of the Coupling Component Solution: In a 500 mL beaker, dissolve 1.44 g (10 mmol) of naphthalen-2-ol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly and with continuous stirring, add the cold diazonium salt solution (prepared in Protocol 1) to the alkaline solution of naphthalen-2-ol.
-
A colored precipitate of the azo dye is expected to form immediately.[6]
-
Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 10% sodium hydroxide solution as needed.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: Collect the precipitated dye by suction filtration using a Büchner funnel.
-
Wash the solid product on the funnel with a small amount of cold deionized water to remove any unreacted salts.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Application in the Synthesis of Bioactive Molecules
Beyond the realm of dyes, this compound serves as a valuable building block for the synthesis of various bioactive molecules, including those with potential pharmaceutical applications.[1][2] The hydroxylated biphenyl unit, for instance, is found in many natural products with interesting biological activities.[1] 4-substituted-2-methoxyphenols can be used to prepare novel hydroxylated biphenyls, which have shown antitumoral activity.[1][2]
The synthetic strategies often involve protection of the functional groups, followed by cross-coupling reactions (e.g., Suzuki or Heck coupling) to form the biphenyl scaffold, and subsequent deprotection and functional group manipulation. The inherent functionality of this compound provides a strategic starting point for the introduction of diversity in these synthetic endeavors.
Synthesis of this compound
For researchers who wish to synthesize this compound in-house, a common and high-yielding method is the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[11][12]
Caption: Synthesis of this compound.
Protocol 3: Synthesis of this compound from 4-Methoxy-2-nitrophenol
Materials:
-
4-Methoxy-2-nitrophenol
-
Ethanol
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Isopropyl alcohol (for recrystallization)
Equipment:
-
Hydrogenation vessel
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization glassware
Procedure:
-
In a suitable hydrogenation vessel, suspend 20 g of 4-methoxy-2-nitrophenol in 350 mL of ethanol.[11][12]
-
Carefully add 550 mg of 5% palladium on carbon to the suspension.[11][12]
-
Subject the mixture to hydrogenation with hydrogen gas at 20-30 °C and atmospheric pressure.[11][12]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully remove the catalyst by filtration through a pad of celite.
-
Remove the solvent by distillation under reduced pressure using a rotary evaporator.[11][12]
-
Recrystallize the resulting solid from isopropyl alcohol to obtain pure this compound.[11][12] A yield of up to 93% can be expected with this method.[12]
Conclusion
This compound stands out as a cornerstone building block in organic synthesis, offering a gateway to a diverse array of valuable compounds. Its trifunctional nature provides a rich platform for chemical manipulation, enabling the efficient construction of azo dyes and complex bioactive molecules. The protocols detailed in this application note, grounded in established chemical principles, provide a reliable framework for harnessing the synthetic potential of this versatile intermediate. As the demand for novel materials and therapeutics continues to grow, the strategic application of well-established building blocks like this compound will undoubtedly remain a critical component of innovative chemical research and development.
References
- 1. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 4-Aminoguaiacol | C7H9NO2 | CID 101296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
The Strategic Application of 4-Amino-2-methoxyphenol in the Synthesis of Bioactive Heterocycles: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the selection of a versatile and strategically functionalized starting material is paramount to the successful synthesis of novel therapeutic agents. 4-Amino-2-methoxyphenol stands out as a premier building block for the construction of a diverse array of bioactive heterocyclic compounds. Its inherent structural features—an ortho-disposed amine and hydroxyl group—provide a reactive platform for a variety of cyclization reactions, while the methoxy substituent offers a point for metabolic stability and modulation of electronic properties, which can significantly influence biological activity.
This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of two key classes of bioactive heterocycles: benzoxazoles and phenoxazines. This document moves beyond a simple recitation of procedural steps, offering insights into the causality of experimental choices and providing a framework for the rational design of synthetic routes and the interpretation of structure-activity relationships.
Part 1: The Synthesis of 6-Methoxybenzoxazoles: A Scaffold of Diverse Bioactivity
Benzoxazoles are a prominent class of heterocyclic compounds, with a fused benzene and oxazole ring system, that are featured in a multitude of pharmacologically active molecules.[1] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The methoxy group at the 6-position, derived from this compound, can enhance the lipophilicity and metabolic stability of the resulting benzoxazole derivatives, making them attractive candidates for drug discovery programs.
Synthetic Strategy: The Condensation with Carboxylic Acids
A robust and widely employed method for the synthesis of 2-substituted-6-methoxybenzoxazoles is the condensation of this compound with a variety of carboxylic acids. This reaction is typically facilitated by a dehydrating agent, with polyphosphoric acid (PPA) being a common and effective choice. PPA serves as both a solvent and a catalyst, promoting the formation of the oxazole ring through a dehydration-cyclization cascade.[3][4]
The choice of PPA is strategic; its high viscosity and dehydrating nature at elevated temperatures drive the equilibrium towards the cyclized product. Furthermore, it is an excellent solvent for both the starting materials and the intermediate amide, facilitating a homogenous reaction environment.
Experimental Protocol: Synthesis of 2-Aryl-6-methoxybenzoxazoles
This protocol provides a detailed procedure for the synthesis of 2-aryl-6-methoxybenzoxazoles via the PPA-mediated condensation of this compound with an aromatic carboxylic acid.
Materials:
-
This compound
-
Aromatic carboxylic acid (e.g., benzoic acid)
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine this compound (1.0 eq) and the desired aromatic carboxylic acid (1.0-1.2 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (10-20 times the weight of the aminophenol) to the flask. The addition should be done in a fume hood with appropriate personal protective equipment, as the mixing can be exothermic.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 150-180°C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific carboxylic acid used. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to below 100°C and carefully pour it onto a large excess of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-aryl-6-methoxybenzoxazole.
Mechanistic Insights: The Role of PPA in Benzoxazole Formation
The synthesis of benzoxazoles from o-aminophenols and carboxylic acids in the presence of PPA proceeds through a well-established mechanism. The reaction is initiated by the acylation of the more nucleophilic amino group of this compound by the carboxylic acid, which is activated by PPA. This forms an o-hydroxyamide intermediate. The acidic environment of the PPA then protonates the hydroxyl group of the amide, facilitating an intramolecular cyclization via nucleophilic attack of the phenolic oxygen onto the amide carbonyl carbon. Subsequent dehydration of the resulting cyclic intermediate, driven by the high temperature and the dehydrating nature of PPA, leads to the formation of the aromatic benzoxazole ring.
Caption: Mechanism of PPA-catalyzed benzoxazole synthesis.
Bioactivity of 6-Methoxybenzoxazole Derivatives
The introduction of the 6-methoxy group can have a profound impact on the biological activity of benzoxazole derivatives. The following table summarizes the anticancer activity of selected 6-methoxybenzoxazole derivatives against various cancer cell lines, as indicated by their IC50 values.
| Compound ID | R-Group at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Nitrophenyl | MCF-7 (Breast) | 8.4 | [5] |
| 2 | 4-Sulfonamidophenyl | SNB-75 (CNS) | 7.6 | [5] |
| 3 | 2,3-Dimethylphenyl | MDA-MB-231 (Breast) | 40.99 | [6] |
| 4 | 4-Isopropylphenyl | MDA-MB-231 (Breast) | >100 | [6] |
Part 2: The Synthesis of Phenoxazines: A Core Structure in Natural Products and Dyes
Phenoxazines are a class of tricyclic heterocyclic compounds that have garnered significant interest due to their presence in a variety of natural products with potent biological activities, such as the anticancer agent actinomycin D.[7][8] They are also widely used as dyes and fluorescent probes. The synthesis of phenoxazines from this compound typically involves an oxidative dimerization process.
Synthetic Strategy: Oxidative Dimerization
The formation of the phenoxazine core from o-aminophenols is an oxidative process that involves the coupling of two molecules of the starting material. This transformation can be achieved using a variety of oxidizing agents, including chemical oxidants like potassium ferricyanide (K₃[Fe(CN)₆]) or through enzymatic catalysis.[9] More recently, copper-catalyzed aerobic oxidation has emerged as a greener and more efficient alternative.[10][11]
The choice of a copper catalyst is advantageous as it allows for the use of molecular oxygen as the terminal oxidant, with water being the only byproduct. This aligns with the principles of green chemistry and often provides high yields under milder reaction conditions compared to stoichiometric chemical oxidants.
Experimental Protocol: Copper-Catalyzed Aerobic Synthesis of Phenoxazinones
This protocol outlines a general procedure for the synthesis of phenoxazinone derivatives from this compound using a copper catalyst and air as the oxidant.
Materials:
-
This compound
-
Copper(II) salt (e.g., CuCl₂, CuSO₄)
-
Base (e.g., triethylamine, sodium carbonate)
-
Solvent (e.g., methanol, DMF)
-
Air or oxygen supply
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an air or oxygen inlet, dissolve this compound (1.0 eq) in the chosen solvent.
-
Addition of Catalyst and Base: Add the copper(II) salt (0.05-0.1 eq) and the base (2.0-3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature to 60°C under a constant stream of air or in an oxygen atmosphere. The reaction progress can be monitored by the development of a characteristic color and by TLC.
-
Work-up: Upon completion, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst. Acidify the mixture with dilute HCl and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure phenoxazinone derivative.
Mechanistic Insights: The Oxidative Coupling Cascade
The copper-catalyzed aerobic oxidation of o-aminophenols to phenoxazinones is a complex process that is believed to proceed through a radical mechanism. The reaction is initiated by the coordination of the aminophenol to the copper center, followed by a single-electron transfer to form a semiquinone radical intermediate and a reduced copper(I) species. The copper(I) is then re-oxidized to copper(II) by molecular oxygen. Two molecules of the semiquinone radical then couple to form a dimeric intermediate, which undergoes further oxidation and intramolecular cyclization to yield the final phenoxazinone product.[9]
Caption: Workflow for copper-catalyzed phenoxazinone synthesis.
Bioactivity of Phenoxazine Derivatives
Phenoxazine derivatives exhibit a wide range of biological activities, with many demonstrating potent anticancer and anti-inflammatory properties. The substitution pattern on the phenoxazine core, including the presence of a methoxy group, can significantly modulate their therapeutic potential.
| Compound Class | Biological Activity | Key Findings | Reference |
| Benzo[a]phenoxazines | Anti-inflammatory | Significant inhibition of COX-2 enzymatic activity. | [3] |
| Phenoxazine Derivatives | Anticancer | Induction of apoptosis in various cancer cell lines, including lung and liver cancer. | [8][12] |
| 2-Aminophenoxazin-3-ones | Anticancer | Potent inhibitors of multiple cancer cell lines. | [8] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of bioactive heterocycles. Its unique substitution pattern allows for the efficient construction of complex molecular architectures, such as benzoxazoles and phenoxazines, which are of significant interest in drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable building block in the development of novel therapeutic agents. The strategic incorporation of the methoxy group can lead to compounds with enhanced pharmacological profiles, and a thorough understanding of the underlying reaction mechanisms is key to the rational design of new and improved synthetic methodologies.
References
- 1. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 2. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 3. Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffolding of 4-Amino-2-methoxyphenol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Key Building Block
In the intricate tapestry of medicinal chemistry, the discovery and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutic agents. 4-Amino-2-methoxyphenol, also known as 4-aminoguaiacol, emerges as a compound of significant interest. Its unique arrangement of a phenolic hydroxyl, an amino group, and a methoxy moiety on an aromatic ring bestows upon it a rich and tunable reactivity. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering both foundational knowledge and practical protocols for researchers, scientists, and drug development professionals. The strategic positioning of its functional groups makes it an ideal starting material for the synthesis of a diverse array of more complex molecules, including heterocyclic compounds and other pharmacologically relevant structures.[1][2] This document will delve into its physicochemical properties, its role as a precursor to bioactive molecules, and detailed synthetic methodologies, thereby serving as a comprehensive resource for harnessing the full potential of this valuable intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is a prerequisite for its effective and safe utilization in any synthetic workflow. Below is a summary of the key data for this compound.
| Property | Value | Source |
| CAS Number | 52200-90-5 | [3][4][5] |
| Molecular Formula | C₇H₉NO₂ | [3][4] |
| Molecular Weight | 139.15 g/mol | [3] |
| Appearance | Light yellow to brown crystalline powder | [4] |
| Melting Point | 178.0 to 182.0 °C | [3] |
| Boiling Point | 308.1 ± 27.0 °C (Predicted) | [3] |
| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 10.23 ± 0.18 (Predicted) | [3] |
| InChIKey | MCNBYOWWTITHIG-UHFFFAOYSA-N | [3][4] |
Safety and Handling:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[7]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound in medicinal chemistry lies in its role as a versatile starting material for the synthesis of a wide range of bioactive molecules. The presence of three distinct functional groups—a nucleophilic amine, an acidic phenol, and an electronically influential methoxy group—provides multiple avenues for chemical modification.
A Precursor to Bioactive Scaffolds
The guaiacol (2-methoxyphenol) moiety is a common feature in many natural products and pharmacologically active compounds.[1] For instance, eugenol, the main component of clove oil, is a 4-substituted guaiacol derivative.[8] The introduction of an amino group at the 4-position, as in this compound, provides a key handle for further synthetic transformations, allowing for the construction of more complex molecular architectures.
While direct examples of marketed drugs synthesized from this compound are not readily found in the surveyed literature, its structural motifs are present in various therapeutic classes. For example, methoxyphenol derivatives have been investigated as reversible inhibitors of myeloperoxidase, an enzyme implicated in atherosclerosis.[5] Furthermore, the related compound 4-(2-amino-ethyl)-2-methoxy-phenol is an intermediate in the preparation of fungicidally active α-hydroxycarboxylic acid amides.[7]
The amino and phenol groups can be readily functionalized to introduce a variety of side chains and build heterocyclic ring systems. The synthesis of Schiff bases from aminophenol derivatives has been shown to yield compounds with antimicrobial and antidiabetic activities.[9]
Potential in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of a vast number of drugs.[2] The ortho-relationship of the hydroxyl and amino groups in potential derivatives of this compound makes it a promising precursor for the synthesis of benzoxazoles and other related heterocyclic systems through cyclization reactions. These scaffolds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
The following diagram illustrates the general synthetic utility of this compound as a starting material for the generation of diverse molecular scaffolds.
Caption: Synthetic pathways from this compound.
Synthetic Protocols
While a specific protocol for the synthesis of this compound was not found in the initial searches, a reliable method for a closely related isomer, 2-amino-4-methoxyphenol, is available and provides a valuable reference for the general synthetic strategy. Additionally, a representative protocol for a reaction using an aminophenol derivative to form a Schiff base is provided as a practical example of its application.
Protocol 1: Synthesis of 2-Amino-4-methoxyphenol (Isomer of the Title Compound)
This protocol details the synthesis of 2-amino-4-methoxyphenol via the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[10] This method is a common and efficient way to reduce a nitro group to an amine in the presence of other functional groups.
Materials:
-
4-methoxy-2-nitrophenol (20 g)
-
Ethanol (350 ml)
-
5% Palladium on carbon (550 mg)
-
Hydrogen gas
-
Isopropyl alcohol (for recrystallization)
Procedure:
-
Suspend 20 g of 4-methoxy-2-nitrophenol in 350 ml of ethanol in a suitable hydrogenation vessel.
-
Carefully add 550 mg of 5% palladium on carbon to the suspension.
-
Subject the mixture to hydrogenation with hydrogen gas at 20-30 °C and atmospheric pressure.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully remove the catalyst by filtration through a pad of celite.
-
Remove the solvent by distillation under reduced pressure.
-
Recrystallize the resulting solid from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol.
Expected Yield: 15.3 g (93%)[10]
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of 2-amino-4-methoxyphenol.
Protocol 2: Representative Synthesis of a Schiff Base from an Aminophenol
This protocol provides a general method for the synthesis of a Schiff base from an aminophenol and an aldehyde, which is a common reaction to generate bioactive molecules.[11]
Materials:
-
This compound
-
A suitable aldehyde (e.g., salicylaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask.
-
In a separate flask, dissolve 1 equivalent of the aldehyde in ethanol.
-
Add the aldehyde solution to the aminophenol solution with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base.
Conclusion
This compound is a chemical intermediate with significant, yet not fully exploited, potential in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecular architectures. While further research is needed to identify more direct applications in the synthesis of marketed drugs, its utility as a building block for bioactive scaffolds is evident. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the synthetic possibilities of this versatile compound and to unlock its full potential in the quest for new and improved therapeutic agents.
References
- 1. This compound | 52200-90-5 | Benchchem [benchchem.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. 4-Aminoguaiacol | C7H9NO2 | CID 101296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. This compound AldrichCPR 52200-90-5 [sigmaaldrich.com]
- 6. US20170217957A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 7. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google Patents [patents.google.com]
- 8. Eugenol - Wikipedia [en.wikipedia.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes: 4-Amino-2-methoxyphenol as a Versatile Precursor for Azo Dye Synthesis
Introduction
Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.[1][2][3] Their widespread use in industries such as textiles, food, and cosmetics stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[1][4] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, typically a phenol or an aromatic amine.[5][6]
4-Amino-2-methoxyphenol is a particularly valuable precursor in this field. Its structure incorporates an amino group, which is readily converted to a reactive diazonium salt, and a phenol ring activated by both a hydroxyl and a methoxy group. This inherent functionality allows it to act as either the diazo component or the coupling component, offering significant versatility in the design of novel dye structures. The methoxy group, an electron-donating group, can influence the final color of the dye, often leading to deeper and more intense shades.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in azo dye synthesis, detailing the underlying chemical principles, step-by-step protocols, and characterization methods.
Chemical & Physical Properties of this compound
A thorough understanding of the precursor's properties is essential for safe handling and successful synthesis.
| Property | Value | Reference |
| CAS Number | 52200-90-5 | [7] |
| Molecular Formula | C₇H₉NO₂ | [8] |
| Molecular Weight | 139.15 g/mol | [7] |
| Appearance | Solid | [7] |
| Melting Point | Not specified | [8] |
Safety & Handling Precautions
This compound is a chemical that requires careful handling to minimize risks.[8] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[9] Always handle this compound in a well-ventilated chemical fume hood.[8] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[8][10] Avoid creating dust and prevent contact with skin, eyes, and clothing.[10] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[11] Store the compound in a tightly closed container in a cool, dry place away from heat, sparks, and oxidizing agents.[8]
Reaction Mechanism: The Chemistry of Azo Dye Formation
The synthesis of an azo dye from this compound involves two primary stages: diazotization and azo coupling.
1. Diazotization: This reaction converts the primary aromatic amine (this compound) into a diazonium salt. The reaction is typically carried out in a cold, acidic solution with sodium nitrite.[12][13] The nitrous acid, generated in situ from sodium nitrite and a strong acid like hydrochloric acid, reacts with the amino group to form the diazonium ion.[13] Maintaining a low temperature (0-5 °C) is critical as diazonium salts are unstable and can decompose, potentially explosively if isolated in a dry state.[12][14]
2. Azo Coupling: The resulting diazonium salt is a weak electrophile and will react with an activated aromatic compound, the "coupling component," in an electrophilic aromatic substitution reaction.[5] Common coupling components include phenols and aromatic amines.[15] The reaction with phenols is typically carried out under slightly alkaline conditions, which deprotonates the phenol to the more reactive phenoxide ion.[16] The diazonium ion then attacks the electron-rich aromatic ring, usually at the para position to the activating group, to form the stable azo compound.[5] If the para position is blocked, coupling may occur at an ortho position, though at a slower rate.[5]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative azo dye using this compound as the diazo component and β-naphthol as the coupling component.
Part 1: Diazotization of this compound
This protocol outlines the formation of the diazonium salt from this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
Beakers (100 mL and 250 mL)
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pipettes
-
Ice bath
Procedure:
-
In a 250 mL beaker, suspend 1.39 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring. Some of the amine salt may precipitate.
-
In a separate 100 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension. It is crucial to maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 20-30 minutes in the ice bath to ensure the diazotization reaction is complete. The resulting clear solution contains the diazonium salt and should be used promptly in the subsequent coupling reaction.
Part 2: Azo Coupling with β-Naphthol
This protocol describes the reaction of the freshly prepared diazonium salt with β-naphthol to synthesize the azo dye.
Materials:
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
The diazonium salt solution from Part 1
Equipment:
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask for vacuum filtration
Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly and with continuous stirring, add the cold diazonium salt solution (prepared in Part 1) to the alkaline solution of β-naphthol. A colored precipitate of the azo dye is expected to form immediately.
-
Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 10% sodium hydroxide solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a generous amount of cold deionized water to remove any unreacted salts and impurities.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Visualizing the Workflow and Reaction
To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for azo dye synthesis.
Caption: Chemical reaction pathway for azo dye synthesis.
Characterization of the Synthesized Azo Dye
After synthesis and purification, it is crucial to characterize the resulting azo dye to confirm its structure and purity. Several analytical techniques are commonly employed for this purpose.
-
UV-Visible Spectroscopy: This technique is used to determine the wavelength of maximum absorption (λmax) of the dye, which is directly related to its color. The extended conjugated system of azo dyes results in absorption in the visible region of the electromagnetic spectrum.[17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key vibrational bands to look for include the N=N stretching of the azo group, O-H stretching of the hydroxyl group, and C-O stretching of the methoxy group.[4][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of the dye, including the number and types of protons and carbons and their connectivity.[4][17]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized dye and can provide information about its fragmentation pattern, further confirming the structure.[17][18]
Table of Expected Spectroscopic Data:
| Analytical Technique | Expected Observations |
| UV-Vis (in Ethanol) | λmax in the range of 450-550 nm, indicative of a colored compound. |
| FTIR (KBr pellet, cm⁻¹) | ~3400 (O-H stretch), ~1600 (N=N stretch), ~1250 (Ar-O-CH₃ stretch). |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (multiple signals, 6.5-8.5 ppm), Methoxy protons (singlet, ~3.9 ppm), Hydroxyl proton (broad singlet). |
| Mass Spectrometry (ESI+) | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Applications and Further Research
Azo dyes derived from this compound have potential applications in various fields. Their color and fastness properties make them suitable for dyeing textiles.[4][19] Furthermore, the biological activity of many azo compounds has been an area of active research, with some derivatives showing antimicrobial, antioxidant, and even anticancer properties.[3][20] The versatility of this compound as a precursor allows for the synthesis of a wide library of azo dyes with diverse structures and properties, opening avenues for the development of new functional materials, sensors, and therapeutic agents.[20][21]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of azo dyes. Its unique chemical structure allows it to function as either the diazo or coupling component, providing significant flexibility in molecular design. The protocols and characterization techniques detailed in these application notes provide a solid foundation for researchers to explore the synthesis of novel azo compounds with tailored properties for various applications, from traditional dyeing to advanced materials and biomedical research. Careful adherence to safety protocols is paramount when working with these chemicals to ensure a safe and productive research environment.
References
- 1. ijisrt.com [ijisrt.com]
- 2. plantarchives.org [plantarchives.org]
- 3. jchemrev.com [jchemrev.com]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound AldrichCPR 52200-90-5 [sigmaaldrich.com]
- 8. This compound | CAS#:52200-90-5 | Chemsrc [chemsrc.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [wap.guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. Diazotisation [organic-chemistry.org]
- 14. cuhk.edu.hk [cuhk.edu.hk]
- 15. youtube.com [youtube.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. scispace.com [scispace.com]
- 18. iosrjournals.org [iosrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diazotization of 4-Amino-2-methoxyphenol
Introduction: Unlocking the Synthetic Potential of 4-Amino-2-methoxyphenol
The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, converting a relatively inert amino group into a highly versatile diazonium salt.[1][2][3] This reactive intermediate serves as a gateway to a vast array of functional groups and molecular scaffolds, underpinning critical industrial processes from the synthesis of azo dyes to the development of novel pharmaceuticals.[2][4]
This compound, a substituted aniline bearing both hydroxyl and methoxy functionalities, presents a unique starting material. Its diazotization product, 4-hydroxy-3-methoxybenzenediazonium salt, is a valuable intermediate for synthesizing complex molecules where precise substitution patterns are paramount. The electron-donating nature of the methoxy and hydroxyl groups influences the reactivity of the aromatic ring and the stability of the resulting diazonium salt, necessitating a carefully controlled and optimized protocol.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the diazotization of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, critical process parameters, and essential safety protocols required for successful and safe execution.
The Chemical Rationale: Mechanism of Diazotization
The conversion of a primary aromatic amine to a diazonium salt is a well-established reaction, proceeding through a series of mechanistically distinct steps.[2][4][5] Understanding this mechanism is crucial for troubleshooting and adapting the protocol.
-
In Situ Generation of Nitrous Acid (HNO₂): The reaction is initiated with the generation of the diazotizing agent, nitrous acid. Due to its instability, nitrous acid is almost universally prepared in situ by reacting a stable nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[1][4][5]
-
Formation of the Nitrosonium Ion (NO⁺): The strong acid serves a dual purpose. It protonates the nitrous acid, which then readily loses a molecule of water to form the nitrosonium ion (NO⁺). This ion is a potent electrophile and the key species that reacts with the amine.[4][5][6]
-
Electrophilic Attack and N-Nitrosation: The lone pair of electrons on the nitrogen atom of this compound performs a nucleophilic attack on the nitrosonium ion. This step forms an N-nitrosamine intermediate after deprotonation.[4][5]
-
Tautomerization and Dehydration: The N-nitrosamine undergoes acid-catalyzed tautomerization to a diazohydroxide intermediate. Subsequent protonation of the hydroxyl group followed by the elimination of a water molecule generates the final, resonance-stabilized arenediazonium ion.[2][5]
The resulting 4-hydroxy-3-methoxybenzenediazonium chloride remains in solution, ready for subsequent synthetic transformations.
Visualizing the Mechanism
Caption: Reaction mechanism for forming the diazonium salt.
Critical Parameters and Their Scientific Justification
Successful diazotization hinges on the precise control of several key experimental variables. The rationale for each is detailed below.
| Parameter | Recommended Range | Rationale & Scientific Justification |
| Temperature | 0 to 5 °C | Critical for Stability. Arenediazonium salts are thermally labile.[7] Temperatures above 5-10 °C lead to rapid decomposition, primarily through reaction with water to form the corresponding phenol and evolve nitrogen gas (N₂).[6][8] This decomposition is highly exothermic and can lead to a runaway reaction. Strict temperature control is the most important safety and yield-determining factor.[7][9] |
| Acid Stoichiometry | 2.5 - 3.0 Molar Equivalents | Ensures Complete Reaction. A significant excess of strong acid (e.g., HCl) is required for three reasons: (1) To protonate the starting amine, forming its soluble salt; (2) To react with sodium nitrite to generate nitrous acid; (3) To maintain a highly acidic environment that protonates nitrous acid to form the active nitrosonium ion electrophile and prevents side reactions, such as the newly formed diazonium salt coupling with unreacted amine.[3][5][8] |
| Nitrite Stoichiometry | 1.05 - 1.1 Molar Equivalents | Drives Reaction to Completion. A slight excess of sodium nitrite ensures that all the primary amine is converted to the diazonium salt.[3] A large excess should be avoided as it can lead to unwanted side reactions and complicates the quenching step.[7][9] |
| Reagent Addition Rate | Slow, Dropwise | Maintains Temperature Control. The reaction is exothermic. Slow, controlled addition of the sodium nitrite solution allows the cooling bath to dissipate the generated heat effectively, preventing the temperature from rising above the critical 5 °C limit.[3] |
| Solvent | Aqueous | Standard Medium. The reaction is typically performed in water, as the hydrochloride salt of the amine and the resulting diazonium salt are soluble in the acidic aqueous medium. |
Detailed Experimental Protocol
This protocol details the formation of the 4-hydroxy-3-methoxybenzenediazonium chloride solution for immediate use in subsequent reactions.
Materials and Reagents
-
This compound (FW: 139.15 g/mol )
-
Concentrated Hydrochloric Acid (~37%, ~12 M)
-
Sodium Nitrite (NaNO₂) (FW: 69.00 g/mol )
-
Sulfamic Acid (NH₂SO₃H) (FW: 97.09 g/mol )
-
Starch-Iodide Test Paper
-
Distilled Water
-
Ice
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, beakers)
-
Magnetic stirrer with stir bar
-
Thermometer
-
Ice-salt bath
Safety First: Hazard Awareness
-
Explosion Hazard: Diazonium salts, particularly when isolated in a dry, solid state, are notoriously unstable and can decompose explosively upon shock, friction, or heat.[7][9][10] This protocol is designed for the in situ use of the diazonium salt solution. DO NOT attempt to isolate the solid diazonium salt without consulting specialized literature and implementing appropriate safety measures (e.g., use of stabilizing counterions like BF₄⁻, blast shields). [10][11]
-
Temperature Control: A runaway reaction can occur if the temperature exceeds 10 °C. Ensure the cooling bath is efficient and monitor the internal temperature constantly.
-
Gas Evolution: The reaction and potential decomposition produce nitrogen gas. The apparatus must be vented and the entire procedure must be conducted in a well-ventilated chemical fume hood.[7][9]
-
Corrosive and Toxic Reagents: Handle concentrated HCl and sodium nitrite with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step-by-Step Procedure
-
Preparation of the Amine Hydrochloride Solution:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add this compound (e.g., 6.96 g, 50.0 mmol).
-
To the flask, add 50 mL of distilled water followed by the slow, careful addition of concentrated hydrochloric acid (12.5 mL, ~150 mmol, 3.0 equiv.). Stir until the amine fully dissolves. Some initial warming may occur.
-
Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol, 1.05 equiv.) in 20 mL of cold distilled water. Cool this solution in an ice bath.
-
-
The Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to a dropping funnel and place it on the central neck of the three-neck flask.
-
Begin the slow, dropwise addition of the sodium nitrite solution to the stirred amine hydrochloride solution.
-
Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. Adjust the addition rate as necessary to prevent the temperature from rising. The total addition should take approximately 20-30 minutes.
-
The solution may change color during the addition.
-
-
Monitoring for Completion:
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15 minutes.
-
To check for completion, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The immediate appearance of a dark blue-black color indicates the presence of a slight excess of nitrous acid, signaling that the reaction is complete.
-
If the test is negative, add a small additional amount (e.g., 0.5 mL) of the nitrite solution and test again after 5 minutes.
-
-
Quenching Excess Nitrous Acid:
-
Once a positive starch-iodide test is confirmed, it is best practice to destroy the excess nitrous acid.
-
Add a small amount of sulfamic acid (approx. 0.2 g) portion-wise to the reaction mixture. Vigorous bubbling (N₂ evolution) will occur. Continue adding small portions until the bubbling ceases and a test with starch-iodide paper is negative (the paper remains white).
-
-
Immediate Use:
-
The resulting cold, clear solution of 4-hydroxy-3-methoxybenzenediazonium chloride is now ready for immediate use in the next synthetic step (e.g., Sandmeyer reaction, azo coupling). Do not store this solution.
-
Visualizing the Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The diazotization of this compound is a powerful and efficient method for generating a synthetically valuable diazonium salt intermediate. Success relies on a firm understanding of the reaction mechanism and meticulous control over key parameters, most notably temperature. By adhering to the detailed protocol and safety guidelines outlined in this document, researchers can confidently and safely perform this transformation, opening avenues for the synthesis of novel compounds for drug discovery and materials science. The paramount importance of using the generated diazonium salt solution in situ and never attempting to isolate it without specialized procedures cannot be overstated.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 4-Amino-2-methoxyphenol
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Amino-2-methoxyphenol. The methodology employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity, specificity, and reproducibility. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and research applications involving this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
This compound, also known as 4-Aminoguaiacol, is a key aromatic amine intermediate used in the synthesis of various pharmaceutical compounds and dyes.[6][7] Its purity and concentration are critical parameters that can significantly impact the quality, efficacy, and safety of the final products. Therefore, a precise and reliable analytical method for its quantification is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds.[1][8][9] Its advantages include high resolution, sensitivity, and the ability to analyze non-volatile and thermally unstable compounds.[2][10] This application note presents a detailed, step-by-step HPLC method for the analysis of this compound, developed and validated to meet the stringent requirements of the pharmaceutical industry.
Experimental
Materials and Reagents
-
This compound Reference Standard (Purity ≥98%) : Sourced from a reputable supplier (e.g., Sigma-Aldrich, TCI America).[11][12]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Equipment
-
HPLC System : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column : A C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) is recommended for this analysis.
-
Data Acquisition and Processing Software
-
Analytical Balance
-
pH Meter
-
Sonicator
-
0.45 µm Membrane Filters
Preparation of Solutions
2.3.1. Phosphate Buffer (20 mM, pH 3.0)
-
Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of deionized water.
-
Adjust the pH of the solution to 3.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.
2.3.2. Mobile Phase
-
Prepare the mobile phase by mixing the 20 mM phosphate buffer (pH 3.0) and acetonitrile in a ratio of 70:30 (v/v) .
-
Degas the mobile phase for at least 15 minutes in a sonicator before use to prevent the formation of air bubbles in the HPLC system.
2.3.3. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 25 mg of the this compound reference standard.
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This stock solution should be stored under refrigeration (2-8 °C) and protected from light. The stability of aromatic amines in solution should be considered.[13]
2.3.4. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will depend on the matrix of the sample. For a solid sample:
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent column clogging.[14]
HPLC Method Protocol
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Rationale for Method Parameters:
-
Stationary Phase (C18): A C18 column is a common choice for reversed-phase chromatography of moderately polar aromatic compounds like this compound, providing good retention and separation.[15][16]
-
Mobile Phase: A mixture of aqueous buffer and an organic modifier (acetonitrile) allows for the effective elution of the analyte. The acidic pH of the buffer (pH 3.0) ensures that the amino group is protonated, leading to a single, sharp peak shape.
-
Detection Wavelength: The selection of 280 nm is based on the UV absorbance spectrum of this compound, which provides good sensitivity.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Specificity
Specificity was evaluated by injecting a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte.
Linearity
Linearity was determined by injecting the working standard solutions at five different concentration levels (e.g., 10, 25, 50, 75, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated.
Accuracy
Accuracy was assessed by the recovery method. A known amount of the this compound standard was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Precision
-
Repeatability (Intra-day precision): Determined by injecting six replicate samples of the same standard solution (e.g., 50 µg/mL) on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) was calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Results and Discussion
A typical chromatogram obtained using this method shows a well-resolved, symmetrical peak for this compound with a retention time of approximately 4.5 minutes.
Table 1: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.12% | ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
The validation results demonstrate that the developed HPLC method is linear, accurate, and precise for the intended purpose.
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, and precision. This protocol is well-suited for routine quality control analysis in both research and industrial settings.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. 4-Aminoguaiacol | C7H9NO2 | CID 101296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. ovid.com [ovid.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. This compound AldrichCPR 52200-90-5 [sigmaaldrich.com]
- 13. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organomation.com [organomation.com]
- 15. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 16. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
GC-MS Analysis of 4-Amino-2-methoxyphenol Derivatives: A Protocol for Robust Quantification and Impurity Profiling
An Application Note for Researchers and Drug Development Professionals
Abstract
4-Amino-2-methoxyphenol is a critical intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] The rigorous monitoring of its purity and the quantification of its derivatives are paramount for ensuring final product quality, safety, and process efficiency. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering unparalleled selectivity and sensitivity. However, the inherent polarity of the amino and hydroxyl functional groups in this compound presents a significant analytical challenge, leading to poor chromatographic performance.[1] This application note provides a comprehensive, field-proven protocol for the analysis of this compound through a robust derivatization strategy. We will detail the entire workflow, from sample preparation and silylation to optimized GC-MS parameters and data interpretation, while explaining the scientific rationale behind each critical step to ensure methodological integrity and reproducibility.
The Foundational Challenge: Why Derivatization is Essential
Direct injection of polar analytes like this compound into a GC-MS system is often fraught with difficulties. The active hydrogens on the phenolic hydroxyl (-OH) and the primary amine (-NH₂) groups can interact strongly with active sites within the GC inlet and column, resulting in:
-
Poor Peak Shape: Significant peak tailing, which compromises resolution and integration accuracy.
-
Low Sensitivity: Analyte adsorption leads to signal loss.
-
Thermal Instability: Potential for on-column degradation at elevated temperatures.
Derivatization is the chemical modification of an analyte to enhance its suitability for a specific analytical technique.[2] For the GC-MS analysis of aminophenols, the primary goal is to mask the polar functional groups. This is achieved by replacing the active hydrogen atoms with non-polar moieties, thereby creating a derivative that is more volatile and thermally stable.[2]
Silylation: The Gold Standard for Aminophenols
Among various derivatization techniques, silylation is exceptionally effective for compounds containing hydroxyl, amino, and carboxylic acid groups.[3] Silylating reagents react with active hydrogens to form stable, non-polar trimethylsilyl (TMS) ethers and amines.[3] For this protocol, we select N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) , often fortified with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
MSTFA: A powerful silyl donor that offers maximum volatility for the resulting derivatives.[4] Its byproducts are neutral and volatile, minimizing interference during analysis.[3]
-
TMCS (Catalyst): The addition of a catalyst like TMCS accelerates the reaction and enhances the derivatization efficiency, particularly for sterically hindered or less reactive groups.[3]
Comprehensive Analytical Workflow
The entire process, from sample receipt to final data analysis, follows a logical and systematic progression designed to ensure accuracy and reproducibility.
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocols
This section provides step-by-step methodologies for sample preparation, derivatization, and instrumental analysis.
Protocol 1: Sample Preparation and Extraction
This protocol is optimized for extracting this compound from an aqueous matrix. Modifications may be required for solid samples like Active Pharmaceutical Ingredients (APIs), which may involve an initial dissolution step in a suitable solvent.
-
Sample Collection: Transfer 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
pH Adjustment: Add a suitable buffer or a dilute base (e.g., 1M NaOH) dropwise to adjust the sample pH to approximately 8-9.
-
Causality: Maximizing the pH ensures that the aminophenol is in its neutral, free base form, which significantly enhances its partitioning into an organic solvent.[1]
-
-
Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a clean separation between the aqueous and organic layers.[1]
-
Extract Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette.
-
Repeat Extraction: Perform the extraction two more times with fresh 5 mL aliquots of ethyl acetate, combining all organic extracts to maximize recovery.
-
Drying: Pass the combined organic extract through a small column or funnel containing anhydrous sodium sulfate.
-
Causality: This step is critical. Silylating reagents are highly sensitive to moisture, and any residual water will consume the reagent and inhibit the derivatization reaction.[5]
-
-
Evaporation: Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at 40°C.[1] The dried residue is now ready for derivatization.
Protocol 2: Silylation Derivatization
-
Reconstitution: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to the dried sample extract from Protocol 1. Vortex briefly to dissolve the residue.
-
Reagent Addition: Add 50 µL of MSTFA + 1% TMCS to the reconstituted sample.[1]
-
Expert Insight: Always use a significant molar excess of the silylating reagent (a 2:1 ratio of reagent to active hydrogens is a good starting point) to drive the reaction to completion.
-
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.[1]
-
Cooling: Allow the vial to cool completely to room temperature. The sample is now derivatized and ready for GC-MS analysis.
Optimized GC-MS Instrumental Parameters
The following parameters have been optimized for the analysis of TMS-derivatized this compound. These serve as a robust starting point and should be verified as part of method validation.[6]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | 5% Phenyl Polysiloxane phase (e.g., DB-5ms, ZB-5MS) 30 m x 0.25 mm I.D. x 0.25 µm film | This non-polar stationary phase provides excellent separation for the non-polar TMS derivatives. The specified dimensions offer a good balance between resolution and analysis time.[7][8] Avoid polyethylene glycol (WAX) phases as they react with silylating reagents.[3] |
| Inlet Temperature | 280°C | Ensures rapid and complete volatilization of the derivatized analyte without causing thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte onto the column, which is essential for trace-level impurity analysis.[9] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas that provides optimal chromatographic efficiency.[8] |
| Oven Program | Initial: 80°C, hold for 2 min Ramp: 10°C/min to 280°C Hold: 5 min at 280°C | The initial hold allows for proper focusing of the analytes at the head of the column. The temperature ramp effectively separates compounds based on their boiling points. The final hold ensures that all high-boiling components are eluted from the column.[1] |
| MS System | Agilent 5977B MSD or equivalent | A reliable single quadrupole mass spectrometer suitable for this application. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation. |
| MS Source Temp. | 230°C | Standard operating temperature to maintain source cleanliness and prevent analyte condensation.[10] |
| MS Quad Temp. | 150°C | Standard operating temperature for the quadrupole mass filter.[10] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte as it transfers from the GC column to the MS source.[11] |
| Acquisition Mode | Full Scan: m/z 50-450 SIM (for quantification): Monitor specific ions | Full Scan mode is used for initial identification and purity profiling. Selected Ion Monitoring (SIM) mode significantly increases sensitivity and is used for accurate quantification of target analytes by monitoring only their characteristic ions.[1][12] |
Data Interpretation and Expected Results
The silylation reaction will add a TMS group (mass of 72 Da, considering Si(CH₃)₃ minus H) to both the amine and hydroxyl groups.
-
Molecular Weight of this compound: 139.15 g/mol
-
Molecular Weight of di-TMS Derivative: 139.15 - 2(H) + 2(Si(CH₃)₃) = 283.47 g/mol
The Electron Ionization (EI) mass spectrum will show a molecular ion peak (M⁺) and characteristic fragment ions.
| Analyte | Expected Retention Time (min) | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Notes |
| This compound (di-TMS derivative) | ~15 - 18 | 283 | 268 , 194, 73 | The base peak is typically [M-15]⁺ at m/z 268, corresponding to the loss of a methyl radical (-CH₃), a classic and highly stable fragmentation for TMS derivatives.[13] The ion at m/z 73 corresponds to the trimethylsilyl cation [Si(CH₃)₃]⁺. |
Method Validation: Ensuring Trustworthiness
To ensure the reliability of this protocol for routine quality control or regulatory submissions, a thorough method validation should be performed according to ICH Q2(R1) guidelines.[6] Key parameters to assess include:
-
Specificity: The ability to resolve the analyte from other impurities and matrix components.
-
Linearity: Demonstrating a linear relationship between concentration and response over a defined range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the measured value to the true value, often assessed through spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements, assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
Implementing system suitability tests (e.g., injection of a standard to check for peak shape, retention time, and response) before each analytical run is crucial for verifying that the instrument is performing correctly.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. phenomenex.com [phenomenex.com]
- 4. GC용 시약 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. ijpsr.com [ijpsr.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. irjet.net [irjet.net]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: 4-Amino-2-methoxyphenol as a Reducing Agent in Chemical Reactions
Prepared by: Senior Application Scientist
This guide provides an in-depth technical overview of 4-Amino-2-methoxyphenol, focusing on its role as a reducing agent, primarily through oxidative coupling mechanisms. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: Understanding this compound
This compound, also known as 4-Aminoguaiacol, is an aromatic organic compound featuring an amine (-NH₂), a hydroxyl (-OH), and a methoxy (-OCH₃) group attached to a benzene ring.[1] This unique substitution pattern makes the aromatic ring electron-rich, predisposing it to oxidation and thus enabling it to act as an effective reducing agent in specific chemical contexts. Its primary utility is not as a conventional hydride donor but as a precursor that undergoes oxidative transformation to effect chemical change, most notably in dye formation and specialized synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52200-90-5 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1][2][3] |
| Molecular Weight | 139.15 g/mol | [1][3][4] |
| Appearance | Light yellow to dark-brown crystalline solid | [5] |
| Melting Point | 178.0 to 182.0 °C | [5] |
| Synonyms | 4-Aminoguaiacol, 4-Hydroxy-3-methoxyaniline, 2-Methoxy-4-aminophenol | [1][5] |
The Mechanism of Action: An Oxidative Coupling Perspective
The function of this compound as a reducing agent is intrinsically linked to its own oxidation. The amino and hydroxyl groups are readily oxidized, especially in the presence of an oxidizing agent, to form highly reactive intermediates. This process is the cornerstone of its application in oxidative dyeing and other coupling reactions.
The general mechanism involves the following steps:
-
Oxidation: In the presence of an oxidizing agent (e.g., hydrogen peroxide, periodate), this compound is oxidized to a reactive quinone-diimine intermediate.[6][7] During this step, it donates electrons, thereby acting as the reducing agent.
-
Electrophilic Attack: The highly electrophilic quinone-diimine intermediate is then rapidly attacked by a nucleophilic species, known as a "coupler."
-
Coupling and Further Oxidation: This initial coupling is followed by further oxidation and rearrangement steps to form a stable, larger, and often colorful molecule.[6]
This chemoselective, mild, and rapid reaction is particularly valuable in complex chemical environments, such as in bioconjugation and hair dye formulations.[8]
Caption: Oxidative coupling mechanism of this compound.
Application Note I: Oxidative Hair Dye Formation
One of the most significant commercial applications of this compound is as a "primary intermediate" or "developer" in permanent oxidative hair dye formulations.[9][10] It is often used as a safer alternative to other precursors, offering excellent color stability.[9][10] The final color depends on the specific coupler molecule used in the formulation.[10]
Table 2: Comparison with Other Common Dye Precursors
| Feature | This compound | p-Phenylenediamine (PPD) | p-Aminophenol (PAP) |
| Role | Oxidative Dye Precursor | Oxidative Dye Precursor | Oxidative Dye Precursor |
| Color Contribution | Varies with coupler; contributes to color stability.[10] | Primarily forms dark brown to black shades.[10] | Primarily forms reddish-brown to brown shades.[10] |
| Reported Advantages | Considered to have better physiological properties than p-aminophenol for red shades.[9] | High color fastness and widespread use.[10] | Effective for achieving red and brown tones. |
| Regulatory Note | Permitted in cosmetic products with concentration limits. | Permitted up to 2% after mixing, as per EU regulations.[10] | Permitted with concentration limits. |
Protocol: Laboratory-Scale Hair Dyeing Efficacy Test
This protocol outlines a method to evaluate the dyeing efficacy and wash fastness of a formulation containing this compound.
Materials:
-
This compound
-
Coupler of choice (e.g., Resorcinol, m-Aminophenol)
-
6% Hydrogen Peroxide (20 Volume) solution
-
Ammonia or Monoethanolamine (as alkalizing agent)
-
Virgin hair swatches
-
Standard shampoo solution (e.g., 10% sodium lauryl sulfate)
-
Colorimeter (CIELAB Lab* system)
-
Beakers, stirring rods, pH meter, and a controlled temperature water bath.
Procedure:
-
Baseline Measurement: Measure the initial color of the virgin hair swatches using a colorimeter to establish baseline Lab* values.[10]
-
Dye Formulation:
-
In a beaker, dissolve a specific molar equivalent of this compound and the chosen coupler in a suitable aqueous/alcoholic base vehicle.
-
Adjust the pH of the solution to an alkaline level (typically pH 9-10) using an alkalizing agent. This swells the hair fibers, allowing for better dye penetration.[11]
-
-
Developer Addition: Immediately before application, mix the dye formulation with an equal volume of 6% hydrogen peroxide. The H₂O₂ acts as the oxidizing agent to initiate color formation.[11]
-
Application: Evenly apply the final mixture to the hair swatches. Allow them to process for 30 minutes at a controlled temperature (e.g., 30°C).[10]
-
Rinsing and Drying: Thoroughly rinse the dye from the swatches with water until the water runs clear, then allow them to dry under controlled conditions.[10]
-
Initial Color Measurement: Measure the Lab* values of the dyed swatches. The change in color (ΔE*) from the baseline indicates the initial dyeing efficacy.[10]
-
Wash Fastness Test:
-
Data Analysis: Calculate the color difference (ΔE) between the initial dyed color and the color after each set of washing cycles. A smaller ΔE value signifies higher color stability and fastness.[10]
Caption: Workflow for comparing the efficacy of dye precursors.
Application Note II: Synthesis of Heterocyclic Compounds
The reactivity of this compound makes it a valuable building block for synthesizing more complex molecules, including various heterocyclic systems. The amino group can act as a nucleophile or be transformed into a diazonium salt, which can then undergo coupling reactions to form azo compounds, a critical step in the synthesis of certain heterocyclic dyes and pharmaceutical intermediates.[12]
Protocol: Synthesis of a Heterocyclic Azo Dye
This protocol is a generalized procedure based on the diazotization of an aromatic amine followed by azo coupling.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
A suitable coupling component (e.g., a phenol or an aromatic amine like 3-amino-9-ethylcarbazole)[12]
-
Sodium hydroxide or acetic acid (for pH control)
-
Ice, beakers, magnetic stirrer
Procedure:
-
Diazotization:
-
Dissolve this compound in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.[12]
-
Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt. This solution is typically unstable and should be used immediately.
-
-
Coupling Reaction:
-
Azo Dye Formation:
-
Slowly add the cold diazonium salt solution to the cold coupler solution with vigorous stirring.
-
Maintain the temperature below 5°C and control the pH as required for the specific coupling reaction.
-
The formation of the azo dye is typically indicated by the appearance of a brightly colored precipitate.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated dye by filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropyl alcohol).[13]
-
Safety and Handling
This compound is a chemical that requires careful handling to minimize risks.
-
Hazards: It is harmful if swallowed and can cause skin and serious eye irritation.[14] Incompatible with strong oxidizing agents, strong acids, and strong bases.[2][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.[2][16] Handle only in a well-ventilated area or a chemical fume hood.[2][16]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[5] Keep away from heat, flames, and sparks.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][16]
References
- 1. 4-Aminoguaiacol | C7H9NO2 | CID 101296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:52200-90-5 | Chemsrc [chemsrc.com]
- 3. 2-氨基-4-甲氧基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound AldrichCPR 52200-90-5 [sigmaaldrich.com]
- 5. 4-Amino-2-methoxy-phenol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.dmu.dk [www2.dmu.dk]
- 8. ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0226072B1 - Oxidation dye containing 4-amino-2-aminomethyl phenol - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. ijsdr.org [ijsdr.org]
- 12. scialert.net [scialert.net]
- 13. prepchem.com [prepchem.com]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Amino-2-methoxyphenol Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields during this important synthesis. By understanding the underlying chemical principles and critical parameters of each step, you can significantly improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which is preferred for high yield?
The most prevalent and generally highest-yielding method for synthesizing this compound is the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[1] This method is often preferred due to its clean reaction profile and the high purity of the resulting product. A common catalyst for this transformation is palladium on carbon (Pd/C) in a solvent like ethanol, with the reaction proceeding at room temperature and atmospheric pressure.[1][2] Yields of up to 93% have been reported after recrystallization.[1][2]
An alternative, though sometimes lower-yielding, route is the partial reduction of 2,4-dinitrophenol.[1] Another method involves the use of sodium dithionite as a reducing agent.[3][4] While economical and effective for many nitro reductions, optimizing conditions for selectivity and yield with sodium dithionite can be more challenging.[3][5]
Q2: I'm observing a low or no product yield in my catalytic hydrogenation of 4-methoxy-2-nitrophenol. What are the likely causes?
Several factors can contribute to a low yield in this key reaction. The primary areas to investigate are the catalyst, the hydrogen source, and the reaction conditions.
-
Inactive Catalyst: The palladium on carbon (Pd/C) catalyst is susceptible to deactivation. If the catalyst is old, has been improperly stored, or has been exposed to contaminants (catalyst poisons) like sulfur or thiol compounds, its activity will be significantly diminished.[1][6] Always use a fresh, high-quality catalyst for optimal results.
-
Insufficient Hydrogen: A continuous and adequate supply of hydrogen gas is crucial for the reaction to proceed to completion. Check your hydrogenation apparatus for any leaks and ensure a steady flow of hydrogen.[1]
-
Low Reaction Temperature: While the reaction is typically conducted at 20-30°C, a sluggish reaction might benefit from gentle warming.[1] However, be cautious, as excessive heat can promote side reactions.
-
Poor Substrate Solubility: If the starting material, 4-methoxy-2-nitrophenol, is not fully dissolved in the solvent, the reaction will be slow and incomplete. Ensure you are using a suitable solvent, such as ethanol, and that the substrate is adequately suspended or dissolved.[2]
Q3: My reaction with sodium dithionite is giving a low yield. How can I optimize this reduction?
The reduction of nitro compounds with sodium dithionite (Na₂S₂O₄) is a powerful, metal-free alternative to catalytic hydrogenation.[3] However, its success is highly dependent on the reaction conditions.
-
Reagent Stoichiometry and Quality: Sodium dithionite can be unstable.[5] Use a fresh batch and consider using an excess of the reagent to drive the reaction to completion.
-
Solvent System: A common solvent system is a mixture of an organic solvent and water, such as ethanol-water.[5] The biphasic nature of this system can sometimes lead to mass transfer limitations. Vigorous stirring is essential to ensure proper mixing of the reactants.
-
Temperature Control: The reaction can be exothermic.[3] It's important to control the temperature during the addition of the sodium dithionite solution to prevent side reactions. The reaction is often heated to ensure completion.[5]
-
pH of the Reaction Mixture: The pH of the medium can influence the reducing power of sodium dithionite. While not always explicitly stated, the pH can affect the equilibrium between the dithionite ion and the active reducing species, the sulfur dioxide radical anion.[3]
In-Depth Troubleshooting Guides
Issue 1: Incomplete Reaction - Starting Material Remains
If you consistently observe a significant amount of your starting material, 4-methoxy-2-nitrophenol, in the final product mixture, consider the following troubleshooting steps.
Troubleshooting Workflow for Incomplete Reaction
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Steps:
-
Monitor Reaction Progress: Before altering your procedure, ensure you are accurately tracking the reaction's progress. Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for determining when the starting material has been fully consumed.[7]
-
For Catalytic Hydrogenation:
-
Catalyst Activity: Prepare a fresh batch of catalyst or use a new, unopened container. Ensure the catalyst loading is appropriate for the scale of your reaction.
-
Hydrogen Delivery: If using a balloon, ensure it remains inflated throughout the reaction. For a hydrogenation apparatus, check for pressure drops that might indicate a leak.
-
Reaction Time: Some reactions may require longer times to go to completion. Allow the reaction to stir overnight if necessary, continuing to monitor by TLC.
-
-
For Sodium Dithionite Reduction:
-
Reagent Quality and Amount: Use a freshly opened bottle of sodium dithionite. An excess of the reagent (e.g., 3-5 equivalents) can help drive the reaction forward.
-
Mixing: Use a high-speed overhead stirrer or a large magnetic stir bar to ensure efficient mixing of the aqueous and organic phases.
-
Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50°C) to increase the reaction rate.
-
Issue 2: Product Loss During Workup and Purification
A common pitfall is losing a significant portion of the desired product during the extraction and recrystallization steps.
Troubleshooting Workflow for Product Loss
Caption: Troubleshooting workflow for product loss during workup.
Detailed Steps:
-
Extraction pH: this compound is amphoteric, meaning it has both acidic (phenolic hydroxyl) and basic (amino) groups.[1] During aqueous workup, the pH of the solution will dictate its solubility. If the aqueous layer is too acidic, the amino group will be protonated, making the compound water-soluble. If it's too basic, the phenolic hydroxyl will be deprotonated, again increasing water solubility. Careful adjustment of the pH to the isoelectric point is necessary to ensure the compound is in its least soluble form for efficient extraction into an organic solvent.[1]
-
Recrystallization Solvent: The choice of solvent for recrystallization is critical. Isopropyl alcohol is a commonly used and effective solvent for this compound.[1][2] The ideal solvent should dissolve the crude product when hot but have low solubility for the pure product when cold.
-
Recrystallization Technique:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in a lower recovery upon cooling.[1]
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Ensure the solution is thoroughly cooled before filtering to maximize product precipitation.
-
Issue 3: Impure Product - Discoloration and Side Products
The presence of impurities can significantly lower your final yield of pure this compound.
Common Impurities and Their Causes
| Impurity/Observation | Potential Cause | Suggested Solution |
| Dark Brown or Black Product | Oxidation of the aminophenol product. | Aminophenols are highly susceptible to air oxidation.[1] Perform the workup and purification steps as quickly as possible. Consider working under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a tightly sealed container in the dark. |
| Presence of Starting Material | Incomplete reaction. | Refer to the troubleshooting guide for "Incomplete Reaction." |
| Over-reduction Products | Harsh reaction conditions (e.g., high temperature or pressure in hydrogenation). | Carefully control the reaction temperature and pressure. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Wet or Oily Product | Residual solvent or water. | Dry the product thoroughly under vacuum, possibly at a slightly elevated temperature (e.g., 65°C) if water of crystallization is suspected.[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Methoxy-2-nitrophenol
This protocol is adapted from a high-yielding literature procedure.[1][2]
Materials:
-
4-methoxy-2-nitrophenol (20 g)
-
Ethanol (350 mL)
-
5% Palladium on carbon (550 mg)
-
Hydrogen gas
-
Isopropyl alcohol (for recrystallization)
Procedure:
-
Suspend 20 g of 4-methoxy-2-nitrophenol in 350 mL of ethanol in a suitable hydrogenation vessel.
-
Carefully add 550 mg of 5% palladium on carbon to the suspension.
-
Subject the mixture to hydrogenation with hydrogen gas at 20-30°C and atmospheric pressure.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate by rotary evaporation under reduced pressure.
-
Recrystallize the resulting solid from isopropyl alcohol to obtain pure this compound.
Protocol 2: Sodium Dithionite Reduction of an Aromatic Nitro Compound
This is a general protocol for the reduction of aromatic nitro compounds using sodium dithionite.[3]
Materials:
-
Aromatic nitro compound
-
Ethanol
-
Water
-
Sodium dithionite
-
Ethyl acetate (for extraction)
-
Saturated brine solution
Procedure:
-
Dissolve the aromatic nitro compound in a suitable solvent system (e.g., ethanol/water) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of sodium dithionite in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. Note that the reaction can be exothermic.
-
After the addition is complete, you may need to heat the reaction mixture to ensure completion. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[3]
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the crude product by recrystallization or column chromatography.
By systematically addressing these common issues and adhering to sound experimental techniques, you can significantly enhance the yield and purity of your this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 5. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Amino-2-methoxyphenol
Welcome to the technical support center for the purification of crude 4-Amino-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. By understanding the principles behind each technique, you can optimize your purification strategy for higher yield and purity.
I. Understanding the Compound: Key Properties and Challenges
This compound is an aromatic compound containing both a phenolic hydroxyl group and an amino group. This bifunctional nature makes it susceptible to oxidation, which is a primary challenge during its purification and storage.[1] Discoloration, often appearing as yellow-brown or pink-purple hues, is a common sign of oxidation.[1] Therefore, minimizing exposure to air and light is crucial.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| Melting Point | 135-140 °C | [3] |
| Appearance | Light yellow to brown powder/crystal | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [4] |
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound and provides actionable troubleshooting steps.
Issue 1: Low Yield After Recrystallization
Symptom: You observe a significantly lower than expected amount of purified product after performing recrystallization.
Potential Causes & Solutions:
-
Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Troubleshooting: If the product remains dissolved even at low temperatures, the solvent is too good. Conversely, if it crashes out of solution too quickly, the solvent is too poor. Isopropyl alcohol is a commonly used and effective solvent for recrystallizing this compound.[5]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude material. This will ensure the solution is saturated and maximizes crystal formation upon cooling.[5]
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
-
Troubleshooting: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Incomplete Precipitation: The product may be more soluble in the mother liquor than anticipated.
-
Troubleshooting: After initial filtration, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Issue 2: Product Discoloration (Oxidation)
Symptom: The purified this compound is not off-white or light tan but has a dark brown, reddish, or purplish tint.
Potential Causes & Solutions:
-
Exposure to Air (Oxygen): Aminophenols are highly susceptible to oxidation by atmospheric oxygen, leading to colored polymeric impurities.[1]
-
Troubleshooting: Perform the purification steps, particularly the dissolution and crystallization, under an inert atmosphere such as nitrogen or argon.[1] Degas your solvents before use by bubbling an inert gas through them.
-
-
Exposure to Light: Light can catalyze the oxidation of this compound.
-
Troubleshooting: Protect the compound and its solutions from light by using amber-colored glassware or by wrapping the glassware in aluminum foil.[1]
-
-
Presence of Metal Ion Contaminants: Trace metal ions can catalyze oxidation.
-
Troubleshooting: Use high-purity solvents and reagents. If metal contamination is suspected, consider washing the crude material with a solution of a chelating agent like EDTA before recrystallization.
-
Issue 3: Impure Product (Incorrect Melting Point or Spectroscopic Data)
Symptom: The melting point of the purified product is broad or lower than the literature value, or analytical data (e.g., NMR, HPLC) shows the presence of impurities.
Potential Causes & Solutions:
-
Incomplete Removal of Starting Materials or Byproducts: The initial purification step may not have been sufficient to remove all impurities.
-
Troubleshooting: Consider a multi-step purification approach. For example, an acid-base extraction can be used to separate acidic, basic, and neutral impurities before recrystallization.
-
-
Co-precipitation of Impurities: Impurities with similar solubility profiles to this compound may crystallize along with the product.
-
Troubleshooting: Perform a second recrystallization, potentially with a different solvent system. Alternatively, column chromatography can be a highly effective method for separating closely related compounds.
-
-
Residual Solvent: The purified crystals may still contain trapped solvent molecules.
-
Troubleshooting: Dry the purified product thoroughly under a high vacuum, possibly with gentle heating if the compound's stability allows.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude this compound?
A1: Isopropyl alcohol is a widely reported and effective solvent for the recrystallization of this compound, often leading to high purity and good recovery.[5] Hot water has also been reported as a suitable solvent in some synthetic routes.[5]
Q2: My purified this compound darkens over time during storage. How can I prevent this?
A2: The darkening is due to oxidation. To ensure long-term stability, store the purified compound in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light in a cool, dry place.[1][4]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is a viable and often necessary method for achieving very high purity, especially when dealing with impurities that have similar solubility to the product. A silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q4: What are the common impurities found in crude this compound?
A4: Common impurities depend on the synthetic route. If prepared by the reduction of 4-methoxy-2-nitrophenol, residual starting material or over-reduced byproducts could be present.[5] Other potential impurities could include isomers or related compounds from the initial starting materials.
Q5: What safety precautions should I take when handling this compound?
A5: this compound is harmful if swallowed and can cause skin and serious eye irritation.[6] Always handle it in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Refer to the Safety Data Sheet (SDS) for complete safety information.[8][9][10][11]
IV. Experimental Protocols
Protocol 1: Recrystallization from Isopropyl Alcohol
This protocol is a standard method for purifying crude this compound.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl alcohol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more isopropyl alcohol in small portions if necessary to achieve full dissolution. Avoid adding an excess.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.
Workflow for Selecting a Purification Strategy
The choice of purification technique depends on the nature and amount of impurities. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for purification.
V. References
-
4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL (CAS No. 554-52-9) SDS - Guidechem. (n.d.). Retrieved from --INVALID-LINK--
-
This compound SDS, 52200-90-5 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--
-
chemical label this compound. (n.d.). Retrieved from --INVALID-LINK--
-
Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (n.d.). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17). Retrieved from --INVALID-LINK--
-
Synthesis of 2-amino-4-methoxyphenol - PrepChem.com. (n.d.). Retrieved from --INVALID-LINK--
-
Troubleshooting guide for "2-Amino-4-methoxyphenol" synthesis reactions - Benchchem. (2025). Retrieved from --INVALID-LINK--
-
This compound | CAS#:52200-90-5 | Chemsrc. (2025, August 27). Retrieved from --INVALID-LINK--
-
259201 this compound hydrochloride CAS: 4956-52-9. (n.d.). Retrieved from --INVALID-LINK--
-
4-Methoxyphenol 150-76-5 wiki - Guidechem. (n.d.). Retrieved from --INVALID-LINK--
-
HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). Retrieved from --INVALID-LINK--
-
US4870209A - Process for purifying crude 4-aminophenol - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
This compound 98.0+%, TCI America 1 g | Buy Online - Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--
-
2-Amino-4-methoxyphenol 95 20734-76-3 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
This compound AldrichCPR 52200-90-5 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
4-Amino-2-methoxy-phenol Three Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from --INVALID-LINK--
-
This compound - Amerigo Scientific. (n.d.). Retrieved from --INVALID-LINK--
-
osha-pv2039.pdf - 4-Methoxyphenol. (n.d.). Retrieved from --INVALID-LINK--
-
Navigating the Chemical Crossroads: A Guide to Material Incompatibility with 2-Amino-4-methoxyphenol - Benchchem. (2025). Retrieved from --INVALID-LINK--
-
Interesting route to 4-methoxyphenol - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2022, November 11). Retrieved from --INVALID-LINK--
-
4-Methoxyphenol synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
Investigation of Impurities in Peptide Pools - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
2-Amino-4-methoxyphenol | Drug Intermediate - MedchemExpress.com. (n.d.). Retrieved from --INVALID-LINK--
-
Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources - PubMed. (2024, March 20). Retrieved from --INVALID-LINK--
-
2-amino-4-methoxyphenol - 20734-76-3, C7H9NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from --INVALID-LINK--
-
Troubleshooting Strategies in GST-tagged Protein Purification - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. This compound AldrichCPR 52200-90-5 [sigmaaldrich.com]
- 3. 2-氨基-4-甲氧基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Amino-2-methoxy-phenol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. chemical-label.com [chemical-label.com]
- 7. This compound | CAS#:52200-90-5 | Chemsrc [chemsrc.com]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Navigating Exotherms in Reactions with 4-Amino-2-methoxyphenol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of 4-Amino-2-methoxyphenol in complex syntheses is integral to the development of a wide range of pharmaceutical compounds. However, its reactive nature, particularly the presence of a primary aromatic amine and a phenolic hydroxyl group, presents significant challenges in managing reaction exotherms. A failure to control the heat generated during reactions such as diazotization and oxidation can lead to thermal runaway, compromising reaction safety, product yield, and purity. This technical support center provides in-depth troubleshooting guides and frequently asked questions to empower researchers to safely and effectively manage these exothermic events.
Understanding the Inherent Risks of this compound
This compound is susceptible to rapid, uncontrolled reactions when exposed to certain reagents. The primary amine group can undergo highly exothermic diazotization reactions, while the electron-rich aromatic ring is prone to vigorous oxidation. Furthermore, the compound's incompatibility with strong acids and bases can lead to significant heat evolution.[1] A thorough understanding of these potential hazards is the first step toward mitigating them.
Frequently Asked Questions (FAQs) for Exotherm Management
This section addresses common questions and concerns that arise when working with this compound and provides actionable solutions.
Q1: My diazotization reaction with this compound is showing a rapid, unexpected temperature spike. What should I do?
Immediate Action is Critical: A rapid temperature increase during diazotization is a clear sign of a potential thermal runaway.[2] Diazonium salts are notoriously unstable, and their decomposition is highly exothermic.[1][3]
Troubleshooting Steps:
-
Cease Reagent Addition Immediately: Stop the addition of the diazotizing agent (e.g., sodium nitrite solution) to halt the fuel supply for the exothermic reaction.
-
Enhance Cooling: Ensure the reaction vessel is fully submerged in a pre-chilled cooling bath (e.g., ice-salt or dry ice/acetone). If the temperature continues to rise, consider adding a colder solvent to the bath.
-
Do Not Seal the Vessel: The decomposition of diazonium salts releases nitrogen gas, which can lead to a dangerous pressure buildup in a sealed system.[1] Ensure the reaction is adequately vented.
-
Prepare for Quenching: If the temperature continues to climb despite enhanced cooling, a controlled quench is necessary. Have a pre-chilled quenching agent, such as a solution of sulfamic acid or sodium bisulfite, ready to add to the reaction mixture to destroy the excess diazonium salt.
Q2: I am planning an oxidation reaction with this compound. What are the key parameters to control to prevent a dangerous exotherm?
The oxidation of aminophenols can be highly exothermic.[4][5] The rate of oxidation and subsequent heat release is influenced by several factors.
Key Control Parameters:
| Parameter | Rationale | Recommended Practice |
| Reagent Addition Rate | Slow, controlled addition of the oxidizing agent prevents the accumulation of unreacted reagents, which could lead to a sudden and violent reaction.[6] | Use a syringe pump or a dropping funnel for slow, continuous addition. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range. |
| Reaction Temperature | The rate of oxidation is highly dependent on temperature.[4][5] Maintaining a low and stable temperature is crucial for controlling the reaction rate and preventing side reactions. | Pre-cool the reaction mixture before adding the oxidant. Utilize an efficient cooling bath and ensure vigorous stirring to dissipate heat effectively. |
| Solvent Choice | The solvent can influence the reaction rate and help to dissipate heat. | Choose a solvent with a good heat capacity and a boiling point that is well above the desired reaction temperature. |
| Atmosphere | Aminophenols are susceptible to air oxidation, which can contribute to heat generation and product degradation.[7] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[8] |
Q3: How can I safely scale up a reaction involving this compound that I've successfully run on a small scale?
Scaling up a chemical reaction is not a linear process. The ability to remove heat decreases as the volume of the reaction increases, making exotherm management more challenging.[9][10][11]
Scale-Up Safety Workflow:
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. labproinc.com [labproinc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. amarequip.com [amarequip.com]
- 10. fauske.com [fauske.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: Synthesis and Scale-Up of 4-Amino-2-methoxyphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Amino-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and address frequently asked questions to ensure the integrity and success of your work.
Introduction: The Synthesis Landscape
This compound is a valuable building block in the pharmaceutical and dye industries. The most prevalent and high-yielding synthetic route is the catalytic hydrogenation of 2-methoxy-4-nitrophenol.[1][2] This method typically employs a palladium-on-carbon (Pd/C) catalyst in an alcoholic solvent under a hydrogen atmosphere.[1][2] While straightforward in principle, this process presents several challenges, particularly during scale-up, related to reaction kinetics, product stability, and purification.
This guide provides direct, experience-driven solutions to these challenges.
Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled or is showing low conversion of the starting material. What's going wrong?
Symptom: TLC or HPLC analysis shows a significant amount of 2-methoxy-4-nitrophenol remaining even after extended reaction times.
Possible Causes & Solutions:
-
Inactive or Poisoned Catalyst: The palladium catalyst is highly susceptible to poisoning by contaminants like sulfur or halide compounds. It can also lose activity over time if stored improperly.
-
Solution: Always use a fresh, high-quality catalyst from a reputable supplier. Ensure all glassware is scrupulously clean and that solvents and starting materials are free from potential catalyst poisons.[1]
-
-
Insufficient Hydrogen Supply: The reduction is entirely dependent on a consistent supply of hydrogen to the catalyst surface.
-
Solution: Check the entire apparatus for leaks, especially around joints and septa. Ensure the hydrogen balloon or cylinder is supplying gas at a sufficient and continuous rate. For larger-scale reactions, vigorous stirring is crucial to facilitate gas-liquid mass transfer.[1]
-
-
Low Reaction Temperature: While the reaction is often run at room temperature (20-30°C), low ambient temperatures can significantly slow the reaction rate.[1]
-
Solution: If the reaction is sluggish, consider gentle warming to 30-40°C. Monitor the reaction closely, as higher temperatures can sometimes promote side reactions.
-
Q2: My final product is discolored (pink, brown, or black) and shows multiple spots on TLC. How do I improve purity?
Symptom: The isolated solid is not the expected off-white or light tan color, indicating the presence of impurities.
Possible Causes & Solutions:
-
Product Oxidation: Aminophenols are highly susceptible to air oxidation, which produces colored quinone-imine impurities.[3] This is the most common cause of discoloration.
-
Solution: Conduct the reaction workup and product isolation under an inert atmosphere (e.g., nitrogen or argon) where possible.[3] After filtration of the catalyst, immediately proceed to solvent removal and recrystallization. Avoid prolonged exposure of the product, especially in solution, to air.
-
-
Side Reactions: Over-reduction or other side reactions can generate impurities.
-
Solution: Carefully monitor the reaction's progress by TLC or HPLC and stop it as soon as the starting material is consumed to prevent the formation of byproducts.[1]
-
-
Residual Catalyst: Incomplete removal of the Pd/C catalyst can lead to a dark, often black, product that may continue to degrade.
-
Solution: For larger-scale reactions, filtering through a pad of Celite® or another filter aid can be effective for removing fine catalyst particles. Ensure the filter bed is thoroughly washed with the reaction solvent to maximize yield.
-
Q3: I'm losing a significant amount of product during the workup and recrystallization. How can I improve my yield?
Symptom: The final isolated yield is much lower than the expected >90%.
Possible Causes & Solutions:
-
Improper pH Adjustment During Workup: this compound is amphoteric, meaning it can act as both an acid (phenol group) and a base (amino group). If the pH of an aqueous solution is too acidic or too basic during extraction, the product can remain dissolved as a salt.[1]
-
Solution: When performing an aqueous workup, carefully adjust the pH to the isoelectric point to ensure maximum precipitation or extraction into an organic solvent.
-
-
Poor Recrystallization Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures, leading to significant losses in the mother liquor.[1]
-
Solution: Isopropyl alcohol is a commonly reported and effective solvent for recrystallization.[1][2] If losses are high, place the crystallization flask in an ice bath or freezer for a sufficient time to maximize crystal formation. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Product Appears Oily or Wet: The presence of residual solvent or water can lower the melting point and make the product appear impure, while also affecting the final weight.[1]
-
Solution: Dry the final product thoroughly under vacuum, potentially with gentle heating (e.g., 50-60°C), to remove any trapped solvent or water.[1]
-
Frequently Asked Questions (FAQs)
-
Q: What is the most common and reliable synthesis method for lab and pilot scales?
-
Q: What are the expected yield and purity for this reaction?
-
Q: How can I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase such as ethyl acetate/hexane to clearly separate the more polar product from the less polar nitrophenol starting material. The consumption of hydrogen can also be monitored by observing the deflation of a hydrogen-filled balloon.
-
-
Q: What are the primary safety concerns for scale-up?
-
A: The three main hazards are:
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated area (fume hood) away from ignition sources.
-
Palladium Catalyst: Dry Pd/C can be pyrophoric (ignite spontaneously in air). Always handle the catalyst wet with solvent and never allow it to dry completely on filter paper exposed to air.
-
Exothermic Reaction: The hydrogenation reaction is exothermic. While manageable at a small scale, at a larger scale, the heat generated can increase the reaction rate and pressure. A jacketed reactor with cooling capabilities is recommended for scale-up to maintain temperature control.[3]
-
-
Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is adapted from established procedures for the catalytic hydrogenation of 2-methoxy-4-nitrophenol.[1][2]
Materials:
-
2-methoxy-4-nitrophenol (10.0 g, 59.1 mmol)
-
Ethanol (200 mL)
-
5% Palladium on Carbon (Pd/C), 50% wet (approx. 300 mg)
-
Hydrogen gas (balloon or cylinder)
-
Isopropyl alcohol (for recrystallization)
-
Celite® (optional, for filtration)
Procedure:
-
Reaction Setup: In a 500 mL flask equipped with a magnetic stir bar, suspend 2-methoxy-4-nitrophenol in ethanol.
-
Catalyst Addition: Carefully add the wet 5% Pd/C catalyst to the suspension.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Purge the flask by evacuating and refilling with hydrogen three times.
-
Reaction: Stir the mixture vigorously at room temperature (20-30°C). The reaction progress can be monitored by the uptake of hydrogen (balloon deflates) and by TLC. The reaction is typically complete within 3-5 hours.
-
Catalyst Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the filter paper to dry out. Wash the filter cake with a small amount of ethanol to recover all the product.
-
Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Recrystallization: Dissolve the resulting crude solid in a minimal amount of hot isopropyl alcohol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation & Drying: Collect the crystals by filtration, wash with a small amount of cold isopropyl alcohol, and dry thoroughly under vacuum to yield pure this compound.
Data Summary Table
| Parameter | Value / Condition | Rationale / Comment |
| Starting Material | 2-methoxy-4-nitrophenol | The nitro group is readily reduced to an amine.[4][5] |
| Catalyst | 5-10% Pd/C | Highly efficient and selective for nitro group reduction.[1] |
| Solvent | Ethanol, Methanol | Excellent solubility for starting material and product.[2] |
| Temperature | 20-30°C | Provides a good reaction rate without promoting side reactions.[1] |
| Pressure | Atmospheric | Sufficient for lab-scale synthesis; higher pressure can be used to accelerate the reaction. |
| Purification | Recrystallization (Isopropyl Alcohol) | Effectively removes most impurities to yield a high-purity product.[1] |
| Expected Yield | >90% | The reaction is typically very efficient.[2] |
Visualizing the Process
References
Technical Support Center: 4-Amino-2-methoxyphenol Purification
A Guide for Researchers and Drug Development Professionals on the Removal of Colored Impurities
Welcome to the technical support center for handling and purifying 4-Amino-2-methoxyphenol. This guide is designed to provide in-depth, practical solutions for researchers who encounter colored impurities in their samples. As Senior Application Scientists, we understand that product purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the discoloration of this compound and the strategies for its purification.
Q1: Why has my this compound sample turned a brown, pink, or dark color?
A1: The discoloration of this compound is almost exclusively due to oxidation.[1][2] Like many aminophenols, the compound is highly susceptible to air oxidation, a process that can be accelerated by exposure to light, heat, or the presence of metallic impurities. The amino (-NH2) and phenolic hydroxyl (-OH) groups on the aromatic ring are electron-donating, making the molecule prone to losing electrons and forming highly colored, quinone-imine type structures or other polymeric degradation products.[3][4]
Q2: What are the primary, field-proven methods for removing these colored impurities?
A2: There are three principal methods that can be used independently or in combination for effective decolorization:
-
Adsorption using Activated Carbon: This physical method uses activated carbon to adsorb large, colored impurity molecules.[5][6]
-
Chemical Reduction: This method uses a mild reducing agent to convert the colored, oxidized impurities back into the colorless aminophenol form.[7][8]
-
Recrystallization: This is a fundamental purification technique that separates the desired compound from soluble impurities based on differences in solubility at varying temperatures.[1][9]
Q3: How does activated carbon treatment work, and are there any risks?
A3: Activated carbon possesses a highly porous structure with a vast surface area, making it an excellent adsorbent.[6][10] It functions via non-polar interactions, effectively trapping large, conjugated molecules (which are often the source of color) within its pores.[6] The primary risk is a reduction in yield; activated carbon is not perfectly selective and can adsorb some of the desired this compound.[5] Therefore, it is crucial to use the minimum amount necessary to achieve decolorization.
Q4: Which chemical reducing agents are suitable for this purpose?
A4: A mild reducing agent is required to reverse the oxidation without affecting the core structure of the this compound. Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an excellent and widely used choice for this application.[8][11][12] It is effective at reducing quinone-type impurities back to their phenol form, thereby eliminating the color. It is typically used in small quantities within an aqueous solution during the recrystallization process.
Q5: What is the best solvent for recrystallizing this compound?
A5: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at cool temperatures, while the impurities remain soluble even when cold. For compounds similar to this compound, isopropyl alcohol and hot water have been reported as effective solvents.[1][13] A mixed solvent system, such as ethanol/water, may also provide optimal results. The choice of solvent often requires empirical testing with a small amount of material to find the best balance between purity and yield.
Q6: How can I prevent my purified, colorless sample from discoloring again?
A6: Preventing re-oxidation is critical. Proper handling and storage are key.
-
Inert Atmosphere: Always handle and store the purified solid under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][2][11]
-
Light Protection: Store the container in a dark place or use an amber vial to protect it from light, which can catalyze oxidation.[2]
-
Low Temperature: Storage at a reduced temperature (e.g., 2-8°C) will slow the rate of any potential degradation reactions.
Q7: How do I verify the purity of my decolorized product?
A7: Purity should be assessed using multiple analytical techniques.
-
Melting Point: A sharp melting point that matches the literature value (approx. 135-143°C, though values can vary) is a strong indicator of purity.[1] Impurities typically depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying residual impurities.[7][14][15] A single, sharp peak on the chromatogram indicates high purity.
-
Visual Inspection: The final product should be a white to off-white or light tan crystalline solid.[16][17]
Troubleshooting Guide
This table provides solutions to specific problems you may encounter during the purification process.
| Symptom / Issue | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Product remains colored after a single recrystallization. | 1. High Concentration of Impurities: The level of oxidation is too severe for recrystallization alone. 2. Incorrect Solvent Choice: The chosen solvent may not effectively separate the impurities, or the impurities may co-crystallize with the product. | 1. Incorporate an Adsorption or Reduction Step: Before recrystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon or a small amount of sodium dithionite as described in the protocols below.[5][7] 2. Solvent Screening: Test alternative solvents (e.g., isopropyl alcohol, ethanol/water mixtures) on a small scale to find one where the product crystallizes cleanly, leaving the color in the supernatant (mother liquor). |
| Significant loss of product (low yield) after purification. | 1. Excessive Use of Activated Carbon: As a non-selective adsorbent, too much carbon will bind and remove your target compound. 2. Excessive Solvent Volume: Using too much hot solvent during recrystallization prevents the solution from becoming saturated upon cooling, leaving a significant amount of product dissolved. 3. Premature Crystallization: The product crystallizes on the filter paper during a hot filtration step (e.g., after carbon treatment). | 1. Optimize Carbon Amount: Use activated carbon sparingly (e.g., 1-2% w/w relative to the crude product) and increase only if necessary. 2. Use Minimum Hot Solvent: Add the hot recrystallization solvent portion-wise until the solid just dissolves. This ensures a supersaturated solution upon cooling, maximizing crystal formation. 3. Prevent Cooling During Filtration: Use a heated filter funnel or pre-heat your glassware with hot solvent. Ensure the solution stays hot throughout the filtration process to keep the product dissolved. |
| Product discolors rapidly (within hours or days) after purification and drying. | 1. Incomplete Removal of Impurities: Residual metallic or oxidative impurities can catalyze re-oxidation. 2. Exposure to Air and Light: The purified product is highly activated and prone to rapid oxidation upon exposure to the atmosphere.[2] 3. Residual Acid/Base: Traces of acid or base from previous steps can promote degradation. | 1. Re-purify: If the problem is severe, a second round of purification may be necessary. 2. Implement Strict Inert Handling: Immediately transfer the dry, purified product to a vial, flush thoroughly with nitrogen or argon, seal tightly, and store in the dark at a low temperature.[1][2] 3. Ensure Neutrality: After any pH adjustments during workup, ensure the product is washed thoroughly with deionized water until the washings are neutral. |
Experimental Protocols & Workflows
Workflow: Decision-Making for Purification
The following diagram outlines the logical steps for selecting and implementing a purification strategy for this compound.
Caption: Decision workflow for purifying this compound.
Protocol 1: Decolorization using Activated Carbon and Recrystallization
This protocol is ideal for samples with slight to moderate discoloration.
-
Dissolution: In a flask, add the crude this compound to a minimal amount of a suitable solvent (e.g., isopropyl alcohol or a 9:1 ethanol:water mixture). Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves.
-
Carbon Treatment: Remove the flask from the heat source. Add a small amount of activated carbon (decolorizing charcoal), approximately 1-2% of the weight of your crude product.
-
Scientist's Note: Add the carbon slowly to the hot solution to avoid sudden, vigorous boiling.
-
-
Adsorption: Gently swirl or stir the mixture and heat it at a gentle boil for 5-10 minutes. This provides sufficient time for the carbon to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite pad in a pre-heated funnel to remove the activated carbon. The filtrate should be collected in a clean, pre-warmed flask.
-
Causality Check: This step must be done quickly and while the solution is hot to prevent the desired product from crystallizing prematurely on the filter paper, which would decrease the yield. The resulting filtrate should be colorless or significantly lighter.
-
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum. To prevent re-oxidation, consider a vacuum oven at a mild temperature (e.g., 50°C) or a desiccator under an inert atmosphere.
Protocol 2: Purification with a Reducing Agent for Heavily Colored Samples
This protocol is designed for samples that are heavily discolored due to significant oxidation.
-
Dissolution in Aqueous Medium: Dissolve the crude, dark product in hot deionized water. 4-Aminophenols often have reasonable solubility in hot water.[9] If solubility is low, an aqueous acidic solution (e.g., 10% aqueous acetic acid) can be used to form a more soluble salt.[12]
-
Chemical Reduction: To the hot solution, add a small amount of sodium dithionite (Na₂S₂O₄) portion-wise until the dark color is discharged, resulting in a much lighter solution.[8]
-
Mechanism Insight: The dithionite ion reduces the colored quinone-like species back to the colorless aminophenol. Avoid a large excess as it can introduce sulfur impurities.
-
-
Carbon Treatment (Optional but Recommended): Add 1-2% (w/w) activated carbon to the solution to adsorb any remaining colored species and byproducts. Heat for 5-10 minutes.[12]
-
Hot Filtration: Filter the hot solution as described in Protocol 1 to remove the carbon and any other solids.
-
Precipitation/Crystallization:
-
If you started in water, allow the solution to cool to induce crystallization.
-
If you started in an acidic solution, cool the filtrate to room temperature and then carefully adjust the pH to near neutral (pH 6.8-7.2) by adding a base (e.g., dilute ammonium hydroxide) to precipitate the purified, free-base this compound.[12]
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum as described in Protocol 1.
Understanding the Chemistry: Oxidation vs. Reduction
The core issue of color formation is the oxidation of the aminophenol. The purification process often relies on reversing this.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdlookchem.com [sdlookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 9. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 12. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. Page loading... [guidechem.com]
- 17. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Stability of 4-Amino-2-methoxyphenol in Solution
Welcome to the technical support center for 4-Amino-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges related to the stability of this compound in various pH solutions. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage the stability of this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily influenced by pH, exposure to oxygen, light, and temperature. As a substituted aminophenol, the molecule possesses two functional groups prone to degradation: the amino group and the phenolic hydroxyl group. The electron-donating nature of these groups on the aromatic ring makes the compound highly susceptible to oxidation.[1]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution plays a critical role in the stability of this compound. The compound's susceptibility to degradation, particularly oxidation, is pH-dependent. In alkaline conditions, the phenolic hydroxyl group is deprotonated to a phenoxide ion, which is more readily oxidized than the protonated form. Conversely, under acidic conditions, the amino group is protonated, which may offer some protection against oxidation but can also influence other degradation pathways like hydrolysis.
Q3: What is the most common degradation pathway for this compound?
A3: The most common degradation pathway for this compound is oxidation. The presence of the amino and hydroxyl groups makes the aromatic ring electron-rich and thus, highly susceptible to oxidation. This process can be initiated by atmospheric oxygen and is often accelerated by light and elevated temperatures. The oxidation likely proceeds through the formation of a quinone-imine intermediate, which can then undergo further reactions, including polymerization, leading to discoloration of the solution.[2]
Q4: Are there any specific storage conditions recommended for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation. They should also be protected from light by using amber vials or by wrapping the container in aluminum foil. Storage at reduced temperatures (2-8°C) is also advisable to slow down the rate of degradation. For long-term storage, preparing fresh solutions is always the best practice.
Troubleshooting Guide: Investigating the Stability of this compound
This section provides a structured approach to systematically investigate and troubleshoot stability issues with this compound in your experiments.
Issue: Rapid Discoloration or Degradation of this compound Solution
When you observe rapid discoloration (e.g., turning brown or purple) or a loss of the parent compound in your analytical measurements, it is a clear indication of degradation. The following workflow will guide you through a forced degradation study to understand the degradation profile of your compound.
Caption: Workflow for a Forced Degradation Study.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.[4]
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.[4]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.[5]
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at 60°C.
-
Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Time-Point Sampling:
-
Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Sample Quenching:
-
For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, to stop the reaction.
5. Analysis by Stability-Indicating HPLC Method:
-
A stability-indicating method is crucial to separate the parent compound from its degradation products.[6] The following is a recommended starting point for method development:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 275 nm).[7]
-
Data Summary Table
| Stress Condition | Reagent | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | Room Temp & 60°C | Up to 48 hours |
| Basic Hydrolysis | 0.1 M NaOH | Room Temp & 60°C | Up to 48 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal Degradation | None | 60°C | Up to 48 hours |
| Photolytic Degradation | Light Source | Room Temp | Per ICH Q1B |
Proposed Degradation Pathway
Based on the chemical nature of aminophenols, the primary degradation pathway under oxidative conditions is likely the formation of a quinone-imine, which is a highly reactive intermediate.
Caption: Proposed Oxidative Degradation Pathway.
This intermediate can then undergo further reactions, such as polymerization, which often results in the formation of colored products. The rate of this oxidation is expected to be higher at alkaline pH due to the formation of the more easily oxidized phenoxide ion.
References
- 1. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. o-Methoxy-4-alkylphenols that form quinone methides of intermediate reactivity are the most toxic in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for 4-Amino-2-methoxyphenol in Azo Dye Synthesis
Authored for Researchers and Drug Development Professionals
Introduction: The Role of Aminophenols in Modern Dye Chemistry
In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, accounting for over 60% of the dyes used in industries ranging from textiles to pharmaceuticals.[1] The cornerstone of their synthesis is the elegant and robust reaction sequence of diazotization followed by azo coupling.[1][2] The primary aromatic amine selected as the diazo component is a critical determinant of the final dye's properties, including its color, fastness, and affinity for a substrate.
4-Amino-2-methoxyphenol has been a reliable reagent for creating a range of dyes, particularly those offering specific hues and functionalities due to its substituted phenolic structure. However, the continuous drive for innovation, improved performance, enhanced safety profiles, and supply chain diversification necessitates a thorough evaluation of alternative reagents. This guide provides an in-depth comparison of viable alternatives, focusing on their chemical characteristics, performance in dye synthesis, and the practical methodologies required for their evaluation.
The Benchmark: this compound
Before exploring alternatives, it is crucial to understand the chemical attributes of the benchmark compound. The methoxy (-OCH₃) and hydroxyl (-OH) groups on the aniline ring are electron-donating, which influences the reactivity of the amino group during diazotization and the spectral properties of the resulting dye. The methoxy group, in particular, can impart specific solubility characteristics and may play a role in the stability and hue of the final colorant.
Comparative Analysis of Key Alternative Reagents
The selection of an alternative is a multi-factorial decision balancing performance, cost, and safety. We will focus on three primary, structurally related alternatives: p-Aminophenol (PAP), 2-Amino-4-nitrophenol, and 4-Chloro-2-aminophenol.
Caption: Chemical structures of the benchmark and alternative reagents.
p-Aminophenol (PAP)
p-Aminophenol, or 4-aminophenol, is perhaps the most versatile and widely used aminophenol in chemical synthesis.[3][4] Its symmetrical structure and high reactivity make it a foundational intermediate for not only azo and sulfur dyes but also for pharmaceuticals, most notably paracetamol.[5]
-
Performance Insights: Dyes derived from p-aminophenol often exhibit good fastness properties, particularly on synthetic fibers like polyester (PET).[3][4] The presence of the hydroxyl group can facilitate hydrogen bonding with fibers, enhancing dye-fiber interaction.[4] The final color is heavily dependent on the coupling agent used, but it is a reliable precursor for a range of yellow, red, and brown shades.[3][4]
2-Amino-4-nitrophenol
This alternative introduces a strong electron-withdrawing nitro group (-NO₂) onto the aromatic ring. This modification has a profound impact on the electronic properties of the molecule, influencing both the diazotization reaction and the final color of the dye.
-
Performance Insights: The nitro group acts as a powerful auxochrome and chromophore, typically shifting the absorption maximum to longer wavelengths (a bathochromic shift), resulting in deeper, warmer shades. It is frequently used as an intermediate in the manufacture of mordant dyes for materials like leather, wool, and nylon, as well as in semi-permanent hair colorants to produce gold-blond shades.
4-Chloro-2-aminophenol
The introduction of a halogen, in this case, chlorine, offers another avenue to modify the properties of the resulting dye. The chloro-substituent is electron-withdrawing and can enhance the light fastness of some azo dyes.
-
Performance Insights: 4-Chloro-2-aminophenol is a key intermediate for certain nitrogen dyes.[6] The presence of chlorine can increase the molecular weight and planarity of the dye molecule, which may improve its affinity for synthetic fibers. It is also a reagent in the synthesis of complex organic molecules beyond the dye industry.
Quantitative Performance Comparison
The table below summarizes key performance indicators for dyes derived from the benchmark and its alternatives. It is important to note that direct comparative data from a single study is scarce; this table synthesizes information from various sources. Fastness is rated on a scale of 1 (very poor) to 5 (excellent) for wash fastness and 1 (very low) to 8 (very high) for light fastness, consistent with industry standards.
| Feature | This compound (Benchmark) | p-Aminophenol (PAP) | 2-Amino-4-nitrophenol | 4-Chloro-2-aminophenol |
| Typical Dye Class | Azo, Oxidative (Hair) | Azo, Disperse, Sulfur | Azo, Mordant, Hair | Azo, Nitrogen Dyes |
| Common Shades | Browns, Reds | Yellows, Reds, Browns[3] | Deep, Warm Shades (e.g., Gold, Brown) | Varies with coupler |
| Light Fastness | Generally Good | Good to Excellent on PET[3][4] | Moderate to Good | Potentially enhanced by Cl |
| Wash Fastness | Generally Good | Good to Excellent on PET[3][4] | Good | Good |
| Substrate Affinity | Hair Keratin, Textiles | Polyester, Nylon 6[3][4] | Leather, Wool, Nylon | Textiles |
| Key Structural Feature | Methoxy & Hydroxyl Groups | Symmetrical, Unsubstituted Phenol | Electron-Withdrawing Nitro Group | Electron-Withdrawing Chloro Group |
The Underlying Chemistry: A Self-Validating Experimental Approach
The synthesis of azo dyes from these precursors follows a well-established, two-step protocol. Understanding the causality behind each step is key to troubleshooting and optimization.
Caption: Generalized workflow for the synthesis of azo dyes.
1. Diazotization: The primary aromatic amine is converted to a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[1][2]
-
Causality & Control: This reaction is performed at 0-5 °C because diazonium salts are unstable at higher temperatures and can decompose, releasing nitrogen gas and forming unwanted phenol byproducts, which reduces the final dye yield.[1][2] The cold temperature stabilizes the diazonium intermediate long enough for the subsequent coupling step. The presence of excess mineral acid is crucial to prevent the newly formed diazonium salt from coupling with unreacted amine.
2. Azo Coupling: The diazonium salt, a weak electrophile, then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling agent (e.g., a phenol or an aromatic amine).[1][2]
-
Causality & Control: The pH of the reaction medium is the critical control parameter. For phenolic couplers (like 2-naphthol), the reaction is carried out under alkaline conditions. The base deprotonates the phenol to form the much more strongly activating phenoxide ion, which is necessary for the reaction with the weak diazonium electrophile. For amine couplers, the reaction is typically run in weakly acidic conditions to ensure sufficient concentration of the free amine (which is the reactive species) rather than its unreactive ammonium salt.
Experimental Protocols
The following protocols provide a framework for a comparative study. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Representative Azo Dye
This protocol uses p-Aminophenol as the amine and 2-Naphthol as the coupling component. It can be adapted for the other aminophenols by adjusting molar equivalents.
Materials:
-
p-Aminophenol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Magnetic Stirrer and Stir Bar
-
Beakers, Erlenmeyer Flasks
-
Buchner Funnel and Filter Paper
Procedure:
-
Preparation of Diazo Solution: a. In a 250 mL beaker, dissolve 0.05 mol of p-aminophenol in a solution of 15 mL concentrated HCl and 50 mL of water. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. In a separate beaker, dissolve 0.05 mol of sodium nitrite in 20 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold p-aminophenol solution, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after addition is complete. The resulting solution contains the diazonium salt.[1]
-
Preparation of Coupling Solution: a. In a 500 mL beaker, dissolve 0.05 mol of 2-naphthol in 100 mL of 10% aqueous sodium hydroxide solution. b. Cool this solution to 5 °C in an ice bath.
-
Azo Coupling: a. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. b. A colored precipitate should form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
Isolation and Purification: a. Collect the solid dye precipitate by vacuum filtration using a Buchner funnel. b. Wash the filter cake with several portions of cold distilled water until the filtrate is neutral. c. Dry the purified dye in an oven at 60-70 °C to a constant weight. d. Calculate the percentage yield.
Protocol 2: Evaluation of Dye Performance on Textile Substrates
This protocol outlines the standardized testing for wash and light fastness.
Materials:
-
Synthesized dye
-
Textile swatches (e.g., polyester, nylon)
-
Standard multifiber fabric (as per ISO 105-F10)
-
Reference detergent (as per ISO 105-C06)[7]
-
Launder-Ometer or similar apparatus
-
Xenon arc fading lamp apparatus (as per ISO 105-B02)[8]
-
Grey Scale for Assessing Staining (ISO 105-A03)
-
Grey Scale for Assessing Change in Colour (ISO 105-A02)
-
Blue Wool References (ISO 105-B02)[8]
Caption: Experimental workflow for evaluating dye fastness properties.
Procedure for Wash Fastness (based on ISO 105-C06):
-
Prepare a composite specimen by sewing a dyed fabric swatch to a piece of standard multifiber fabric.[7][9]
-
Place the specimen in a stainless-steel container of a Launder-Ometer along with the specified amount of reference detergent solution and stainless-steel balls (to simulate mechanical abrasion).[7][10]
-
Conduct the test for the specified time and temperature (e.g., 30 minutes at 40°C for a standard wash).[11]
-
After the cycle, remove the specimen, rinse it thoroughly in cold water, and dry it in air at a temperature not exceeding 60°C.
-
Assess the change in color of the dyed specimen using the Grey Scale for Assessing Change in Colour.
-
Assess the degree of staining on each component of the multifiber fabric using the Grey Scale for Assessing Staining. Report the ratings (1-5).[9]
Procedure for Light Fastness (based on ISO 105-B02):
-
Mount a specimen of the dyed fabric onto a card.
-
Simultaneously expose the specimen and a set of Blue Wool References (typically grades 1-8) to the light from a xenon arc lamp under specified conditions of temperature and humidity.[8]
-
Periodically inspect the specimen and the references. The test ends when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale.
-
The light fastness rating is the number of the Blue Wool Reference that shows a similar change in color (fading) to the test specimen.[8][12]
Toxicological and Environmental Considerations
A critical aspect of modern chemical development is the evaluation of a substance's toxicological profile. Aromatic amines, as a class, are known to have potential health risks, and some can be skin sensitizers or have greater systemic toxicity.
-
p-Aminophenol (PAP): This compound is known to be nephrotoxic (toxic to the kidneys) at certain doses.[5][13] Its presence as an impurity in pharmaceuticals like paracetamol is strictly controlled.[13]
-
Oxidative Reactions: The oxidation reactions involved in hair dyeing, particularly with precursors like p-aminophenol and p-toluenediamine, can generate complex and potentially hazardous by-products in wastewater.[14][15]
The move towards "green chemistry" encourages the selection of reagents with lower intrinsic toxicity and the design of processes that minimize waste. When comparing these alternatives, it is essential to consult their respective Safety Data Sheets (SDS) and any available toxicological assessments to make an informed decision that balances performance with environmental and occupational safety. The development of dyes from natural, renewable sources is also a growing field of interest.[16][17]
Conclusion
While this compound is an effective dye precursor, several viable alternatives offer distinct advantages. p-Aminophenol stands out as a versatile, widely available, and cost-effective option for producing dyes with good fastness properties on synthetic fibers. 2-Amino-4-nitrophenol is the reagent of choice for achieving deep, warm shades, particularly in mordant dyeing applications. 4-Chloro-2-aminophenol provides a route to potentially enhance light fastness and other specific performance characteristics.
The ultimate selection depends on the target application, desired color, required fastness properties, and increasingly, the toxicological and environmental profile of the chemical. The experimental protocols outlined in this guide provide a robust, self-validating framework for conducting a rigorous comparative analysis, enabling researchers and developers to make data-driven decisions in the pursuit of novel and improved colorant technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 6. Sciencemadness Discussion Board - Azo dye: p-aminophenol and 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 10. chiuvention.com [chiuvention.com]
- 11. intouch-quality.com [intouch-quality.com]
- 12. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of the compounds formed by oxidative reaction between p-toluenediamine and p-aminophenol in hair dyeing processes: Detection, mutagenic and toxicological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Chemistry of Eco-Friendly Dyes: Tradition Meets Innovation | Whole People [wholepeople.com]
- 17. blily.in [blily.in]
A Comparative Performance Analysis of Dyes Derived from 4-Amino-2-methoxyphenol and Alternative Precursors
This guide provides an in-depth comparative analysis of the performance of dyes derived from 4-Amino-2-methoxyphenol against other widely used dye precursors. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes available data to offer a clear perspective on the efficacy, stability, and application-specific advantages of these compounds. While direct comparative data for this compound is not abundant in publicly accessible literature, this guide collates existing information on key alternative precursors to establish a valuable performance benchmark.
Introduction: The Critical Role of Precursors in Dye Performance
The molecular architecture of a dye precursor is the foundation of its performance characteristics. Properties such as color vibrancy, stability, and fastness to environmental factors like light and washing are intrinsically linked to the chemical nature of the starting materials. This compound (also known as 2-Amino-4-methoxyphenol) is an aromatic amine with potential applications as a precursor in both oxidative and azo dye systems.[1][2] This guide will explore its performance in the context of oxidative hair dyes and benchmark its potential against established precursors used in the broader field of azo disperse dyes.
Part 1: Performance in Oxidative Dye Systems (Hair Coloring)
Oxidative hair dyes are the most common type for permanent hair coloring.[3] The process involves the reaction of precursor molecules (developers) with couplers in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger colorant molecules within the hair shaft.[3][4] this compound serves as a primary intermediate, or "developer," in such formulations.[1]
Mechanism of Oxidative Hair Dyeing
The alkalizing agent in a hair dye formulation, often ammonia, causes the hair cuticle to swell. This allows the small, colorless precursor and coupler molecules to penetrate the hair cortex. The oxidizing agent then initiates a chemical reaction between these molecules, leading to the formation of large, colored indo dyes that are trapped within the hair, resulting in a permanent color change.
Caption: General mechanism of oxidative hair dyeing.
Comparative Analysis of Oxidative Dye Precursors
The choice of precursor significantly impacts the final shade and longevity of the hair color. Here, we compare this compound with two of the most common precursors in the industry: p-phenylenediamine (PPD) and p-aminophenol (PAP).
| Feature | This compound | p-Phenylenediamine (PPD) | p-Aminophenol (PAP) |
| Chemical Formula | C₇H₉NO₂[1] | C₆H₈N₂[1] | C₆H₇NO[1] |
| Molecular Weight | 139.15 g/mol [1][5] | 108.14 g/mol [1] | 109.13 g/mol [1] |
| Role in Dyeing | Oxidative Dye Precursor[1] | Oxidative Dye Precursor[1] | Oxidative Dye Precursor[1] |
| Typical Color Contribution | Contributes to color stability; specific color depends on the coupler used.[1] | Primarily forms dark brown to black shades.[1] | Primarily forms reddish-brown to brown shades.[1] |
| Color Fastness (Wash Stability) | No direct quantitative data available.[1] | Generally high; a key reason for its widespread use.[1] | Moderate to high, can be susceptible to fading.[1] |
Experimental Workflow for Precursor Comparison
To objectively evaluate the performance of different precursors, a standardized experimental workflow is essential. This system ensures that any observed differences in dyeing efficacy or hair damage can be directly attributed to the precursor being tested.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US8828100B1 - Formulation and processes for hair coloring - Google Patents [patents.google.com]
- 4. EP0226072B1 - Oxidation dye containing 4-amino-2-aminomethyl phenol - Google Patents [patents.google.com]
- 5. This compound AldrichCPR 52200-90-5 [sigmaaldrich.com]
A Comparative Guide to Precursor Selection in Pharmaceutical Synthesis: 4-Amino-2-methoxyphenol vs. Alternatives
A Cost-Benefit Analysis for the Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a Key Aripiprazole Intermediate
For researchers and professionals in drug development, the selection of a starting material is a critical decision point, balancing cost, efficiency, safety, and scalability. This guide provides an in-depth cost-benefit analysis of utilizing 4-Amino-2-methoxyphenol as a precursor in pharmaceutical synthesis, specifically focusing on the production of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ), a crucial intermediate for the atypical antipsychotic drug, Aripiprazole.
We will objectively compare the synthetic pathway originating from this compound against a common and established alternative route starting from 2-Nitrophenol. This analysis is grounded in experimental data from peer-reviewed literature and supplier information to provide a comprehensive framework for informed decision-making in your synthetic strategy.
The Synthetic Challenge: Aripiprazole and the 7-HQ Intermediate
Aripiprazole is a widely prescribed medication for treating schizophrenia and bipolar disorder.[1][2] Its core structure features a 3,4-dihydro-2(1H)-quinolinone moiety. The most prevalent synthetic strategies for Aripiprazole involve the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a 7-substituted quinolinone derivative, typically 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinone.[2] This key intermediate is, in turn, synthesized from 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ).
The efficiency and cost-effectiveness of the entire Aripiprazole synthesis are therefore heavily dependent on the chosen route to 7-HQ. Here, we analyze two prominent pathways.
Pathway A: The 2-Nitrophenol Route
A conventional and well-documented approach to 7-HQ begins with 2-Nitrophenol. This multi-step synthesis is a classic example of building complexity from a simple, inexpensive starting material.
Workflow and Mechanism
The synthesis from 2-Nitrophenol typically proceeds through the following key transformations:
-
Etherification: The phenolic hydroxyl group of 2-nitrophenol is protected, often as a methyl ether (2-nitroanisole).
-
Reduction: The nitro group is reduced to an amine, yielding 2-aminoanisole (o-anisidine).
-
Acylation & Cyclization: The amine is acylated, for instance with acryloyl chloride, followed by an intramolecular Friedel-Crafts type reaction (cyclization) to form the dihydroquinolinone ring system.
-
Demethylation: The methoxy group at the 7-position is cleaved to reveal the desired hydroxyl group of 7-HQ.
Caption: Synthetic workflow from 2-Nitrophenol to 7-HQ.
Pathway B: The this compound Route
An alternative strategy employs this compound (also known as 4-aminoguaiacol). This precursor offers a more direct route by starting with a molecule that already contains the required amino and methoxy functionalities in the correct relative positions.
Workflow and Mechanism
This pathway is conceptually more convergent:
-
Acylation & Cyclization: Similar to the alternative route, the synthesis involves acylation of the amino group followed by an intramolecular cyclization to construct the dihydroquinolinone ring. The key difference is that the starting material is already an aniline derivative, bypassing the need for a nitro reduction step.
-
Demethylation: The synthesis concludes with the cleavage of the methoxy group to yield the final 7-HQ product.
Caption: Synthetic workflow from this compound to 7-HQ.
Head-to-Head Comparison: Performance and Practicality
| Parameter | This compound Route | 2-Nitrophenol Route | Analysis |
| Number of Steps | Fewer (typically 2-3 steps to 7-HQ) | More (typically 4-5 steps to 7-HQ) | The this compound route is more convergent, potentially reducing labor, solvent usage, and waste generation over the full sequence. |
| Overall Yield | Potentially higher due to fewer steps. | Can be lower due to cumulative losses over multiple transformations. Yields for the final Aripiprazole synthesis are reported in the range of 70-90% from the 7-HQ intermediate.[3][4][5][6] | A shorter synthesis generally correlates with a higher overall yield, making the this compound pathway attractive for maximizing material throughput. |
| Starting Material Cost | Higher.[7][8] | Lower.[9][10][11] | 2-Nitrophenol is a bulk commodity chemical with a significantly lower unit cost, presenting a major advantage for large-scale manufacturing where raw material costs are a primary driver. |
| Reagent & Catalyst Use | Requires reagents for cyclization (e.g., AlCl₃) and demethylation (e.g., HBr). | Requires reagents for etherification, reduction (e.g., Fe/HCl), cyclization, and demethylation. The reduction step can introduce metal waste. | Both routes require strong acids and Lewis acids. However, the 2-Nitrophenol route adds the complexity and waste stream of a nitro group reduction. |
| Process Simplicity | More straightforward due to fewer intermediate isolations. | More complex, with multiple intermediate purification steps required. | A simpler process reduces opportunities for error, decreases batch cycle time, and can lower capital expenditure on equipment. |
| Safety & Handling | Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12] | Harmful if swallowed, in contact with skin, or if inhaled.[13] Causes skin and serious eye irritation.[14][15][16] Methemoglobin former. | Both are hazardous materials requiring careful handling in a controlled laboratory environment with appropriate personal protective equipment.[17][18] 2-Nitrophenol's ability to form methemoglobin presents an additional toxicological concern. |
Experimental Protocols
The following are representative, generalized protocols based on established chemical transformations. Researchers must adapt and optimize these procedures for their specific laboratory conditions and scale.
Protocol 1: Synthesis of 7-HQ from this compound (Illustrative)
-
Acylation/Cyclization: To a cooled (0 °C) suspension of anhydrous aluminum chloride in an appropriate solvent (e.g., dichloromethane), add 3-chloropropionyl chloride dropwise. Stir for 15 minutes.
-
Add a solution of this compound in the same solvent dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Cool the reaction mixture and carefully quench by pouring onto a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude 7-methoxy-3,4-dihydro-2(1H)-quinolinone.
-
Demethylation: Add 48% hydrobromic acid to the crude methoxy intermediate.
-
Heat the mixture to reflux (approx. 120-125 °C) for 2-4 hours until the reaction is complete (monitor by TLC/LC-MS).
-
Cool the mixture, and adjust the pH to ~7-8 with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ).
Protocol 2: Synthesis of Aripiprazole from 7-HQ (General)
-
Etherification: Combine 7-HQ, 1,4-dibromobutane, and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile).[19]
-
Heat the mixture (e.g., 60-80 °C) for several hours until the formation of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is complete.
-
Alkylation: Add 1-(2,3-dichlorophenyl)piperazine and an additional base (e.g., triethylamine or sodium carbonate) to the reaction mixture.[20]
-
Continue heating at reflux until the reaction is complete. Various solvent and base combinations can be employed to optimize yield and purity.[5][21] Microwave-assisted methods can significantly reduce reaction times.[1][3][4]
-
After cooling, the crude Aripiprazole can be isolated by filtration or extraction and purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product with high purity.[4][6]
Cost-Benefit Analysis and Recommendation
The choice between this compound and 2-Nitrophenol is a classic trade-off between raw material cost and process efficiency.
-
The 2-Nitrophenol pathway is favored when the primary consideration is the cost of starting materials . Its low unit price makes it highly attractive for large-scale, cost-sensitive manufacturing campaigns. However, this advantage is offset by a longer, more complex process with higher solvent and reagent consumption, potentially greater waste disposal costs, and a lower overall yield.
-
The this compound pathway excels in process efficiency and simplicity . The shorter, more convergent route can lead to higher overall yields, reduced batch times, and lower processing costs (labor, energy, waste). This makes it an excellent choice for research and development, pilot-scale production, or high-value manufacturing where speed and overall process mass intensity are more critical than the initial starting material cost.
For early-stage research and process development , the This compound route is highly recommended . Its predictability and streamlined workflow allow for the rapid synthesis of 7-HQ and its derivatives, facilitating faster exploration of the chemical space and process optimization for subsequent steps.
For large-scale, commercial manufacturing , a thorough techno-economic evaluation is essential. While the low cost of 2-Nitrophenol is compelling, the hidden costs associated with a longer synthesis (waste disposal, solvent recycling, lower throughput) must be carefully quantified. The higher initial investment in this compound may be justified by a more "green," efficient, and ultimately more profitable manufacturing process.
Ultimately, the optimal precursor is context-dependent, and this guide provides the foundational data to make a strategically sound decision based on the specific objectives of your project.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-Nitrophenol, 25 g, CAS No. 88-75-5 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 11. 2-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemical-label.com [chemical-label.com]
- 13. lobachemie.com [lobachemie.com]
- 14. carlroth.com [carlroth.com]
- 15. carlroth.com [carlroth.com]
- 16. astechireland.ie [astechireland.ie]
- 17. This compound | CAS#:52200-90-5 | Chemsrc [chemsrc.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2008001188A2 - An improved process for the preparation of substantially pure aripiprazole - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Characterization of 4-Amino-2-methoxyphenol Impurities by LC-MS
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive characterization of impurities in 4-Amino-2-methoxyphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to impurity analysis.
The Imperative of Impurity Profiling for this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and dyes. Its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final product. Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines, mandate the rigorous identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs).[1][2][3] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making their comprehensive characterization a non-negotiable aspect of drug development.[1][3]
The challenge with aminophenols like this compound lies in their inherent reactivity.[4] The presence of both an electron-donating amino group and a phenolic hydroxyl group on the aromatic ring makes the molecule susceptible to oxidation, dimerization, and other side reactions during synthesis and storage.[4] This necessitates the use of highly sensitive and specific analytical techniques, where LC-MS has emerged as the gold standard.[5]
Potential Impurities in this compound:
The impurity profile of this compound can be complex, originating from both the synthetic process and subsequent degradation. A sound scientific appraisal of the chemical reactions is the first step in anticipating potential impurities.[2][3]
| Impurity Type | Potential Structure & Name | Plausible Origin |
| Process-Related | 4-Methoxy-2-nitrophenol | Unreacted starting material from the common catalytic hydrogenation synthesis route.[6] |
| Process-Related | 1,2-Dimethoxy-4-nitrobenzene | By-product from methylation side reactions during synthesis of the precursor. |
| Process-Related | N-acetyl-4-amino-2-methoxyphenol | By-product if acetic anhydride is used in a related step and not fully removed. |
| Degradation | 4-Amino-2-methoxybenzoquinone-imine | Product of oxidative degradation, a common pathway for aminophenols.[4] |
| Degradation | Dimerization Products | Formed via oxidative coupling of two this compound molecules. |
Proactive Impurity Discovery: The Role of Forced Degradation
To develop a truly stability-indicating analytical method, one must first understand how the molecule behaves under stress. Forced degradation studies are designed to intentionally degrade the API under conditions more severe than accelerated stability testing to generate potential degradation products.[7][8][9] This proactive approach is a regulatory expectation and is crucial for demonstrating the specificity of the analytical method.[10][11]
Experimental Protocol: Forced Degradation of this compound
The objective is to achieve a target degradation of approximately 5-20%, which is sufficient to produce detectable degradants without destroying the parent molecule.
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
-
Thermal Degradation: Store the solid powder in a hot air oven at 105 °C for 48 hours. Separately, heat a solution (1 mg/mL) at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]
-
Sample Analysis: Before LC-MS injection, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 100 µg/mL.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. database.ich.org [database.ich.org]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Amino-2-methoxyphenol
As laboratory professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, from acquisition to its final, responsible disposal. 4-Amino-2-methoxyphenol, a valuable reagent in various research and development applications, requires meticulous handling not only during use but critically, during its disposal phase. Its specific chemical properties present significant health and environmental hazards if managed improperly.
This guide provides a direct, procedural framework for the safe and compliant disposal of this compound. The protocols herein are designed to protect you, your colleagues, and the environment, ensuring that your work's impact remains confined to your scientific discoveries.
Hazard Profile of this compound: Understanding the Risk
The foundation of safe disposal is a thorough understanding of the risks involved. This compound is classified with multiple hazards that dictate its handling and disposal requirements.[1][2][3] Its environmental toxicity is of particular concern, mandating that this chemical be prevented from entering any water systems.[1][2]
| Hazard Class | GHS Category | Signal Word | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral & Inhalation) | Category 4 | Warning | H302+H332: Harmful if swallowed or if inhaled.[1] | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2][3] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[2][3] | GHS07 (Exclamation Mark) |
| Germ Cell Mutagenicity | Category 2 | Warning | H341: Suspected of causing genetic defects.[1] | GHS08 (Health Hazard) |
| Hazardous to the Aquatic Environment | Chronic 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[1] | GHS09 (Environment) |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the proper personal protective equipment must be worn. This is non-negotiable and serves to prevent accidental exposure through inhalation, ingestion, or skin/eye contact.[4][5]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles and/or a full-face shield.[4][5] | Protects against airborne dust particles and splashes that can cause severe eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a fully fastened lab coat.[2][4][5] | Prevents direct skin contact, which can lead to irritation.[2] Contaminated clothing must be removed and washed before reuse.[2][6] |
| Respiratory Protection | All handling should occur in a well-ventilated area or a certified chemical fume hood.[4][7] | Minimizes the risk of inhaling the harmful dust.[1][3] |
| Emergency Facilities | An eyewash station and safety shower must be immediately accessible.[5][6] | Provides for immediate decontamination in the event of an accidental exposure. |
Waste Segregation and Containment: The Foundation of Safe Disposal
Proper disposal begins at the point of waste generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Chemical Incompatibility: this compound is incompatible with strong oxidizing agents and strong acids.[4][8] Co-mingling this waste with incompatible materials can lead to exothermic reactions or the release of toxic gases.[9] Therefore, it is imperative to collect this waste in a dedicated container, separate from other chemical waste streams.
Container Selection:
-
Use only containers that are in good condition and compatible with the chemical. The original product container is often a suitable choice.[10]
-
The container must have a secure, tightly-sealing lid to prevent leaks or the release of vapors.[2][4]
-
Ensure the exterior of the container is clean and free of contamination.[10]
Step-by-Step Disposal Protocols
This material and its container must be disposed of as hazardous waste.[1][8] Adherence to local, state, and federal regulations is mandatory.[6][11]
Protocol 4.1: Disposal of Unused or Expired Solid Chemical
-
Don PPE: Before beginning, put on all required PPE as detailed in Section 2.
-
Prepare Container: Obtain a designated hazardous waste container. Affix a hazardous waste label, filling in the chemical name ("this compound") and other required information.[10]
-
Transfer Chemical: Working inside a chemical fume hood to control dust, carefully transfer the solid waste into the prepared container.
-
Seal and Store: Securely cap the container. Store it in a designated, secondary containment area away from incompatible materials.[9]
-
Arrange Pickup: Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][12]
Protocol 4.2: Disposal of Contaminated Labware and Materials
This includes items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with this compound.
-
Segregate Waste: Collect all contaminated solid waste in a dedicated, clearly labeled hazardous waste bag or container. Do not mix with regular trash.
-
Containment: Place contaminated sharps in a designated sharps container. Other solid waste should be placed in a plastic bag within a labeled, rigid, and sealable container.
-
Final Disposal: Once the container is full, seal it and manage it as hazardous waste, arranging for pickup through your EHS office.[12]
Protocol 4.3: Managing Small Spills for Disposal
-
Control and Evacuate: Secure the area and alert colleagues.[6]
-
Don PPE: Wear the appropriate PPE, including respiratory protection if dust is present.[2]
-
Contain and Collect: Without creating dust, gently cover the spill with an inert absorbent material like sand or vermiculite.[5][13] Carefully sweep or scoop the material into a designated hazardous waste container.[1][8]
-
Decontaminate: Wipe the spill area with a suitable solvent (follow your institution's specific procedures) and paper towels. All cleaning materials must be collected as hazardous waste.[6]
-
Package and Label: Seal the container, ensure it is properly labeled, and store it for EHS pickup.[5][6]
The Disposal Pathway: A Decision Framework
The following workflow provides a logical sequence for managing this compound waste from generation to final disposal.
Caption: Disposal workflow for this compound waste.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding its hazards, utilizing appropriate PPE, and adhering to established containment and disposal protocols, researchers can mitigate risks effectively. Always consult your institution's specific guidelines and EHS department, as they are your primary resource for ensuring compliance and safety.
References
- 1. astechireland.ie [astechireland.ie]
- 2. echemi.com [echemi.com]
- 3. chemical-label.com [chemical-label.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. nj.gov [nj.gov]
Mastering the Safe Handling of 4-Amino-2-methoxyphenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides a comprehensive, in-depth operational plan for the safe handling and disposal of 4-Amino-2-methoxyphenol (CAS: 52200-90-5), a chemical that, while valuable in synthesis, demands meticulous safety protocols. This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of protection for all personnel.
Hazard Profile of this compound: Understanding the Risks
This compound is classified as a hazardous substance with the following primary risks[1][2]:
-
Acute Toxicity: Harmful if swallowed[1].
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation if inhaled[2].
Given these hazards, a multi-layered approach to personal protective equipment (PPE) and handling is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's specific hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation. Always inspect gloves for tears or punctures before use and change them immediately if contaminated[3]. |
| Eye and Face Protection | Safety goggles with side shields or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation[1][4]. |
| Body Protection | Standard laboratory coat | To protect the skin and personal clothing from accidental spills and contamination[5]. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or aerosols, which can lead to respiratory irritation. A fume hood is a critical engineering control[5]. |
Operational Workflow for Safe Handling
A systematic workflow is crucial to minimize exposure and ensure a safe working environment. The following diagram and step-by-step protocol outline the essential procedures for handling this compound.
Caption: Step-by-step workflow for handling this compound.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and glassware.
-
-
Weighing the Solid Compound:
-
Perform all weighing operations within the chemical fume hood to contain any airborne particles[3].
-
Use a clean spatula to carefully transfer the desired amount of this compound onto weighing paper or into a tared container.
-
Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.
-
-
Preparing a Stock Solution:
-
Conduct all solution preparation steps within the certified chemical fume hood[3].
-
Add the weighed compound to the appropriate solvent in a suitable container.
-
Cap the container and mix gently until the solid is fully dissolved.
-
Spill and Emergency Procedures
In the event of an accidental release, a swift and informed response is critical.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[5].
-
Clean the spill area with a suitable solvent.
-
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[5].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[5].
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[5]. Do not allow the material to enter drains or water courses[5].
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
